3-Methoxy-4'-piperidinomethyl benzophenone
Description
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Structure
3D Structure
Properties
IUPAC Name |
(3-methoxyphenyl)-[4-(piperidin-1-ylmethyl)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO2/c1-23-19-7-5-6-18(14-19)20(22)17-10-8-16(9-11-17)15-21-12-3-2-4-13-21/h5-11,14H,2-4,12-13,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKCGOLNRBBRDOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)C2=CC=C(C=C2)CN3CCCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50642676 | |
| Record name | (3-Methoxyphenyl){4-[(piperidin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50642676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898771-01-2 | |
| Record name | Methanone, (3-methoxyphenyl)[4-(1-piperidinylmethyl)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898771-01-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3-Methoxyphenyl){4-[(piperidin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50642676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
3-Methoxy-4'-piperidinomethyl benzophenone synthesis pathway and mechanism
Executive Summary
This technical guide details the synthesis pathway, mechanism, and process controls for 3-Methoxy-4'-piperidinomethyl benzophenone .[1] This molecule represents a critical pharmacophore in medicinal chemistry, serving as a scaffold for acetylcholinesterase (AChE) inhibitors (analogous to Donepezil), anti-inflammatory agents (COX-2 inhibition), and choline transporter modulators.
The synthesis strategy prioritizes the Bromomethyl Intermediate Pathway , chosen for its scalability and high regiochemical fidelity compared to direct Mannich condensations. This guide is designed for researchers requiring high-purity synthesis for Structure-Activity Relationship (SAR) studies.[1]
Retrosynthetic Analysis
To design a robust pathway, we deconstruct the target molecule at its most labile bonds. The strategic disconnection reveals a convergent synthesis relying on the functionalization of a methyl-benzophenone core.
Logical Disconnection
-
C–N Disconnection: The piperidine ring is installed via Nucleophilic Substitution (
) on a benzylic halide.[1] -
Functional Group Interconversion (FGI): The benzylic halide is derived from a benzylic methyl group via radical halogenation.[1]
-
C–C Disconnection: The benzophenone core is constructed via Friedel-Crafts Acylation, coupling a methoxy-substituted benzoyl chloride with toluene.[1]
Figure 1: Retrosynthetic breakdown of the target molecule showing the convergent assembly from toluene and 3-methoxybenzoyl chloride.[1]
Detailed Synthesis Pathway & Mechanisms[1][2]
Phase 1: Construction of the Benzophenone Core
Reaction: Friedel-Crafts Acylation Precursors: 3-Methoxybenzoyl chloride + Toluene[1]
The synthesis begins with the electrophilic aromatic substitution of toluene. We utilize 3-methoxybenzoyl chloride rather than reacting anisole with 4-methylbenzoyl chloride.[1]
-
Causality: Reacting anisole (highly activated) with an acid chloride often leads to ortho/para mixtures that are difficult to separate.[1] By using toluene (moderately activated) and the meta-substituted acid chloride, we direct the acylation primarily to the para position of the toluene ring due to steric hindrance at the ortho positions.
Mechanism:
The
Phase 2: Benzylic Activation (Wohl-Ziegler Reaction)
Reaction: Radical Bromination Precursors: 3-Methoxy-4'-methylbenzophenone + N-Bromosuccinimide (NBS)[1]
Mechanism: This step utilizes a radical chain mechanism initiated by AIBN (Azobisisobutyronitrile).[1]
-
Initiation: AIBN decomposes thermally to create radical species that abstract bromine from NBS.[1]
-
Propagation: The bromine radical abstracts a benzylic hydrogen (bond dissociation energy ~88 kcal/mol, significantly lower than aromatic C-H), creating a resonance-stabilized benzylic radical.
-
Selectivity: NBS is used instead of
to maintain a low concentration of bromine, preventing electrophilic bromination of the aromatic ring or the methoxy group.
Phase 3: Amination (The Target Step)
Reaction: Nucleophilic Substitution (
Mechanism: Piperidine acts as a secondary amine nucleophile.[1] The reaction proceeds via a concerted backside attack on the benzylic carbon, displacing the bromide leaving group.
Figure 2: Mechanistic flow of the S_N2 amination step. The transition state involves the overlap of the piperidine nitrogen lone pair with the antibonding orbital of the C-Br bond.
Experimental Protocols
Phase 1: Synthesis of 3-Methoxy-4'-methylbenzophenone[1][3]
-
Reagents: 3-Methoxybenzoyl chloride (12.0 g, 70 mmol), Toluene (excess/solvent or 1 eq in DCM),
(1.1 eq), DCM (Dry). -
Protocol:
-
Suspend
(10.3 g) in anhydrous DCM (40 mL) at 0°C under Argon. -
Mix 3-Methoxybenzoyl chloride and Toluene (6.5 g) in DCM (10 mL).
-
Add the organic mixture dropwise to the
suspension. Note: Exothermic.[1] -
Stir at room temperature for 4 hours.
-
Quench: Pour carefully into ice/HCl (1:1).
-
Workup: Extract with DCM, wash with brine, dry over
. -
Purification: Recrystallization from Ethanol/Hexane to remove ortho-isomers.[1]
-
Phase 2: Bromination to 3-Methoxy-4'-(bromomethyl)benzophenone[1]
-
Reagents: Phase 1 Product (10 mmol), NBS (10.5 mmol), AIBN (0.5 mmol),
or Benzotrifluoride (greener alternative). -
Protocol:
-
Dissolve the methyl-benzophenone in solvent (50 mL).
-
Add NBS and AIBN.[1]
-
Reflux (70-80°C) for 3-6 hours. Monitor by TLC (Target is less polar than starting material).[1]
-
Critical Step: Filter the hot solution to remove Succinimide (insoluble byproduct).[1]
-
Concentrate filtrate to obtain the crude bromide.[1]
-
Safety: Benzylic bromides are potent lachrymators.[1] Handle in a fume hood.
-
Phase 3: Substitution with Piperidine[1]
-
Reagents: Crude Bromide (from Phase 2), Piperidine (1.2 eq),
(2.0 eq), Acetonitrile (ACN). -
Protocol:
-
Suspend
in ACN (30 mL).[1] -
Add Piperidine (1.2 eq) and stir for 10 mins.
-
Add the crude bromide (dissolved in minimal ACN) dropwise.[1]
-
Stir at 60°C for 2 hours.
-
Workup: Filter off inorganic salts. Evaporate solvent.[1][3]
-
Purification: Flash Column Chromatography (
, Ethyl Acetate:Hexane 3:7 with 1% Triethylamine).
-
Quantitative Data & Quality Control
Reaction Parameter Summary
| Step | Reaction Type | Key Reagent | Solvent | Temp (°C) | Typical Yield |
| 1 | Friedel-Crafts | DCM | 0 | 82% | |
| 2 | Wohl-Ziegler | NBS/AIBN | 77 (Reflux) | 75% | |
| 3 | Amination ( | Piperidine | ACN | 60 | 88% |
*Note: Benzotrifluoride is a recommended substitute for Carbon Tetrachloride (
Analytical Validation (Expected Data)
To validate the structure, researchers should look for the following NMR signatures:
-
NMR (400 MHz,
):
References
-
Benzophenone Scaffold Utility: Title: Benzophenone: a ubiquitous scaffold in medicinal chemistry.[1][4] Source: Journal of Medicinal Chemistry / PMC.[1] URL:[Link][1]
-
Bromination Mechanism (Wohl-Ziegler): Title: Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols (NBS Protocols).[1] Source: Molecules (MDPI).[1] URL:[Link]
-
Nucleophilic Substitution Kinetics: Title: Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions (Piperidine kinetics).[5] Source: NIH / PMC.[1] URL:[Link]
-
General Benzophenone-Piperidine Analogs: Title: Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides. Source: Bioorganic & Medicinal Chemistry Letters.[1][6] URL:[Link]
Sources
- 1. 3-METHOXY-4'-METHYLBENZOPHENONE synthesis - chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Benzophenone-N-ethyl piperidine ether analogues--synthesis and efficacy as anti-inflammatory agent - PubMed [pubmed.ncbi.nlm.nih.gov]
Physicochemical properties of 3-Methoxy-4'-piperidinomethyl benzophenone
An In-depth Technical Guide Physicochemical Properties of 3-Methoxy-4'-piperidinomethyl benzophenone
Abstract
This technical guide provides a comprehensive analysis of the essential physicochemical properties of 3-Methoxy-4'-piperidinomethyl benzophenone. As this molecule is not widely characterized in commercial or academic literature, this document outlines the theoretical predictions and validated experimental protocols required for its full characterization. It is intended for researchers, medicinal chemists, and drug development professionals who require a deep understanding of this compound's behavior for applications in pharmacology and material science. The guide emphasizes the causal relationships between molecular structure and physical properties, providing both predictive insights and step-by-step methodologies for empirical validation.
Compound Identification and Structure
3-Methoxy-4'-piperidinomethyl benzophenone is a derivative of benzophenone featuring a methoxy substituent on one phenyl ring and a piperidinomethyl group on the other. This unique combination of a hydrophobic core, a hydrogen bond acceptor (methoxy ether), and a basic tertiary amine (piperidine) dictates its chemical behavior.
-
IUPAC Name: (3-methoxyphenyl)(4-(piperidin-1-ylmethyl)phenyl)methanone
-
Molecular Formula: C₂₀H₂₃NO₂
-
Molecular Weight: 325.41 g/mol
-
CAS Number: Not assigned (as of the date of this document)
Chemical Structure:
(Note: A 2D rendering of the structure would be placed here in a formal document.)
The molecule's properties are critical for its development. For instance, its solubility and lipophilicity are key determinants of its Absorption, Distribution, Metabolism, and Excretion (ADME) profile in preclinical studies.
Structural Elucidation and Verification
Confirming the identity and purity of a newly synthesized batch of 3-Methoxy-4'-piperidinomethyl benzophenone is the foundational step before any further characterization. A combination of spectroscopic techniques is required.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides atom-level structural information. Predicted chemical shifts (δ) in CDCl₃ are based on analogous structures.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts
| Assignment | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Notes |
|---|---|---|---|
| Aromatic Protons | 6.9 - 7.8 | 115 - 160 | Complex multiplet region. Protons on the methoxy-substituted ring will be slightly upfield. |
| Methoxy (-OCH₃) | ~3.8 (singlet, 3H) | ~55 | Characteristic singlet for a methoxy group. |
| Methylene (-CH₂-) | ~3.5 (singlet, 2H) | ~63 | Benzylic protons adjacent to the nitrogen. |
| Piperidine α-CH₂ | ~2.4 (triplet, 4H) | ~54 | Protons adjacent to the nitrogen atom. |
| Piperidine β,γ-CH₂ | 1.4 - 1.6 (multiplet, 6H) | ~24, ~26 | Overlapping signals for the remaining piperidine protons. |
| Carbonyl (C=O) | N/A | ~196 | Diagnostic downfield signal for the ketone carbon. |
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and can reveal structural information through fragmentation patterns.
-
Method: Electrospray Ionization (ESI) in positive mode is ideal due to the basic nitrogen, which is easily protonated.
-
Expected Molecular Ion: [M+H]⁺ at m/z 326.18.
-
Key Fragmentation: A prominent fragment is expected from the benzylic cleavage, resulting in the loss of the piperidine group and formation of a stable benzyl cation.
Infrared (IR) Spectroscopy
IR spectroscopy is used to verify the presence of key functional groups.
Table 2: Key IR Absorption Frequencies
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Aromatic C-H | Stretch | 3000 - 3100 |
| Aliphatic C-H | Stretch | 2850 - 3000 |
| Ketone C=O | Stretch | 1650 - 1670 |
| Aromatic C=C | Stretch | 1580 - 1600 |
| Ether C-O | Stretch | 1200 - 1260 (asymmetric) |
| Amine C-N | Stretch | 1100 - 1200 |
Core Physicochemical Properties
The following properties are essential for evaluating the compound's suitability for further development, particularly in pharmaceutical contexts.
Melting Point (MP)
The melting point is a critical indicator of purity and identity. Based on the rigid benzophenone core and the introduction of a polar, bulky side chain, the compound is expected to be a crystalline solid at room temperature with a relatively high melting point compared to unsubstituted benzophenone (MP ~48°C).
Experimental Protocol: Capillary Melting Point Determination
-
Sample Preparation: Ensure the sample is completely dry and finely powdered.
-
Loading: Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.
-
Instrumentation: Place the capillary in a calibrated digital melting point apparatus.
-
Measurement: Heat the sample rapidly to ~15°C below the expected melting point. Then, decrease the heating rate to 1-2°C per minute.
-
Observation: Record the temperature range from the appearance of the first liquid drop to the complete liquefaction of the sample. A narrow range (<2°C) is indicative of high purity.
Solubility
Solubility dictates how the compound can be formulated and is a primary factor in its bioavailability. The molecule possesses a large hydrophobic surface area but also a basic nitrogen atom, making its aqueous solubility highly pH-dependent.
Predicted Solubility Profile:
-
Aqueous (pH 7.4): Low. The molecule is largely un-ionized and dominated by its hydrophobic character.
-
Aqueous (pH < 6): Significantly Higher. The piperidine nitrogen (pKa ~9) will be protonated, forming a soluble hydrochloride salt.
-
Organic Solvents (DMSO, DMF, Ethanol): High. The organic nature of the compound ensures good solubility in these solvents.
Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility
-
Preparation: Add an excess amount of the compound to a known volume of the solvent (e.g., water, phosphate-buffered saline pH 7.4) in a glass vial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
-
Separation: Centrifuge the samples at high speed (e.g., 14,000 rpm) to pellet the excess solid.
-
Quantification: Carefully remove an aliquot of the supernatant, dilute it with a suitable mobile phase or solvent, and determine the concentration using a validated HPLC-UV method against a calibration curve.
Acid Dissociation Constant (pKa)
The pKa value is essential for predicting the ionization state of the molecule at a given pH. The only significant ionizable center is the tertiary amine of the piperidine ring.
-
Prediction: The pKa of piperidine's conjugate acid is ~11.2. Alkyl substitution on the nitrogen typically reduces basicity. Therefore, the pKa of the protonated 3-Methoxy-4'-piperidinomethyl benzophenone is predicted to be in the range of 8.5 - 9.5 .
Experimental Protocol: Potentiometric Titration
-
Solution Prep: Accurately weigh the compound and dissolve it in a suitable co-solvent mixture (e.g., methanol/water) to create a solution of known concentration.
-
Titration: While stirring and monitoring the pH with a calibrated electrode, perform a slow, stepwise titration with a standardized acid (e.g., 0.1 M HCl).
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point on the titration curve.
The workflow for characterizing a novel compound like this follows a logical progression from identity confirmation to property determination.
Caption: Workflow for Physicochemical Characterization.
Lipophilicity (LogP and LogD)
Lipophilicity is a critical parameter that influences a drug's ability to cross biological membranes.
-
LogP (Partition Coefficient): Measures the distribution of the neutral species between octanol and water. Given the large aromatic system, the LogP is expected to be high (>3.5).
-
LogD (Distribution Coefficient): Measures the distribution of all species (neutral and ionized) at a specific pH. The LogD will be highly dependent on pH.
-
At pH > 10 (neutral form), LogD ≈ LogP.
-
At pH 7.4 (partially ionized), LogD < LogP.
-
At pH < 7 (fully ionized), LogD << LogP.
-
This pH-dependent behavior is crucial for understanding how the molecule will behave in different physiological compartments, such as the stomach (low pH) versus the intestine (higher pH).
Caption: Relationship between pH, Ionization, and LogD.
Experimental Protocol: Shake-Flask Method for LogD at pH 7.4
-
Buffer Prep: Prepare a phosphate buffer at pH 7.4, pre-saturate it with n-octanol. Also, pre-saturate n-octanol with the buffer.
-
Sample Prep: Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO). Add a small aliquot to a vial containing known volumes of the pre-saturated buffer and n-octanol. The final DMSO concentration should be <1%.
-
Equilibration: Shake the vial for several hours to allow the compound to partition between the two phases.
-
Separation: Centrifuge the vial to ensure complete separation of the aqueous and octanol layers.
-
Quantification: Measure the concentration of the compound in both the aqueous and octanol layers using a validated HPLC-UV method.
-
Calculation: Calculate LogD as: LogD = log₁₀([Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ).
Summary of Predicted Properties
The following table summarizes the predicted physicochemical properties for 3-Methoxy-4'-piperidinomethyl benzophenone, which form the basis for empirical verification.
Table 3: Summary of Predicted Physicochemical Data
| Property | Predicted Value / Behavior | Rationale / Importance |
|---|---|---|
| Physical State | Crystalline Solid | High molecular weight, rigid core. |
| Melting Point | > 100 °C (estimated) | Strong intermolecular forces from polar groups. Purity indicator. |
| Aqueous Solubility | Low at pH 7.4; High at pH < 6 | pH-dependent ionization of the piperidine group. Affects formulation and absorption. |
| pKa (Conjugate Acid) | 8.5 - 9.5 | Basicity of the tertiary amine. Governs ionization state in physiological pH range. |
| LogP | > 3.5 | Large hydrophobic benzophenone core. Predicts baseline lipophilicity. |
| LogD (at pH 7.4) | 2.0 - 3.0 (estimated) | Partial ionization at pH 7.4 reduces lipophilicity. Predicts membrane permeability. |
Conclusion
3-Methoxy-4'-piperidinomethyl benzophenone is a molecule with complex physicochemical characteristics driven by its combination of hydrophobic and basic functional groups. Its properties, particularly solubility and lipophilicity, are highly sensitive to pH, a critical consideration for any application in biological systems. The experimental protocols detailed in this guide provide a robust framework for the empirical determination of these properties. Accurate characterization is the cornerstone of successful drug discovery and development, enabling informed decisions on formulation, dosing, and screening strategies.
References
(Note: As this compound is not widely documented, these references provide authoritative protocols and principles for the characterization methods described.)
-
Determination of Melting Point: United States Pharmacopeia (USP). "〈741〉 Melting Range or Temperature." USP-NF.[Link]
-
Shake-Flask Method for Solubility: OECD Guidelines for the Testing of Chemicals, Section 1, Test No. 105: Water Solubility. OECD iLibrary.[Link]
-
Potentiometric pKa Determination: Avdeef, A. (2012). "Potentiometric pKa." In Absorption and Drug Development (pp. 331-387). Wiley. [Link]
-
Shake-Flask Method for LogP/LogD: OECD Guidelines for the Testing of Chemicals, Section 1, Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD iLibrary.[Link]
-
Spectroscopic Identification of Organic Compounds: Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. Wiley. [Link]
Nuclear Magnetic Resonance (NMR) Spectrum of 3-Methoxy-4'-piperidinomethyl benzophenone
Executive Summary & Structural Context[1][3][4][5][6][7]
This guide provides a comprehensive structural elucidation framework for 3-Methoxy-4'-piperidinomethyl benzophenone .[1][2] As a molecule combining a benzophenone core with a basic piperidine side chain, it represents a classic "linker" scaffold often encountered in the synthesis of CNS-active agents (e.g., analogs of Donepezil or psychoactive ligands).
The NMR profile of this compound is defined by three distinct chemical environments:
-
The Electron-Deficient Core: The benzophenone carbonyl (
) creates a strong anisotropic deshielding effect on the ortho protons of both aromatic rings.[1][2] -
The Asymmetric Ring A: The 3-methoxy substitution breaks symmetry, creating a complex aromatic splitting pattern.[1][2]
-
The Basic Side Chain (Ring B): The 4'-piperidinomethyl group introduces aliphatic signals and a pH-sensitive benzylic position.[1][2]
Experimental Protocol
To ensure high-resolution data and reproducible chemical shifts, the following protocol is recommended.
Sample Preparation[1][2][4][6]
-
Solvent Selection: Chloroform-d (
) is the standard solvent for the free base form.[1][2] -
Concentration: 10–15 mg of sample in 0.6 mL solvent for optimal signal-to-noise (S/N) ratio in 1D experiments.
Acquisition Parameters (Standard 400/500 MHz)
| Parameter | Setting | Rationale |
| Pulse Angle | Ensures rapid relaxation for quantitative integration.[1][2] | |
| Relaxation Delay (D1) | 1.0 – 2.0 s | Sufficient for complete relaxation of aromatic protons.[1][2] |
| Scans (NS) | 16 (1H) / 1024 (13C) | High S/N required for quaternary carbons (C=O, C-O).[2] |
| Spectral Width | -2 to 14 ppm | Covers potential acidic protons or exchangeable NH salts.[1][2] |
NMR Spectral Analysis (Predicted & Rationalized)
The proton spectrum is divided into two clear zones: the aliphatic region (1.0–4.0 ppm) and the aromatic region (6.8–7.8 ppm).[2]
Aliphatic Region: The Side Chains
The piperidine ring and linkers provide the most diagnostic high-field signals.[1][2]
| Chemical Shift ( | Mult. | Integral | Assignment | Mechanistic Insight |
| 1.40 – 1.48 | m | 2H | Pip-H4 ( | Most shielded methylene in the piperidine ring.[1][2] |
| 1.55 – 1.65 | m | 4H | Pip-H3, H5 ( | Slightly deshielded by proximity to nitrogen.[1][2] |
| 2.35 – 2.45 | broad t | 4H | Pip-H2, H6 ( | Distinctive broadening due to ring inversion; deshielded by Nitrogen.[1][2] |
| 3.52 | s | 2H | Critical Diagnostic: The benzylic singlet confirms the "methyl" bridge is intact.[1][2] | |
| 3.85 | s | 3H | Characteristic sharp singlet for methoxy attached to an aromatic ring.[1][2] |
Aromatic Region: The Benzophenone Core
The carbonyl group at the center acts as an electron-withdrawing group (EWG), pushing ortho protons downfield.
Ring A (3-Methoxy substituted)
This ring displays a 1,3-disubstitution pattern relative to the carbonyl.[1][2]
- 7.35 – 7.45 (m, 3H): Overlapping signals for H-5 (meta to both), H-6 (ortho to CO), and H-4 (para to CO).[1][2]
- 7.10 (dt, 1H): H-2 (Ortho to OMe, Ortho to CO).[2] This proton is unique; it is shielded by the OMe group but deshielded by the CO, often appearing as a doublet of triplets or narrow multiplet.
Ring B (4'-Piperidinomethyl substituted)
This ring displays a classic AA'BB' system (para-substitution).[1][2]
-
7.75 (d,
Hz, 2H): Protons ortho to the Carbonyl.[2] Strongly deshielded.[1][2] -
7.42 (d,
Hz, 2H): Protons ortho to the alkyl linker (meta to Carbonyl).[2]
NMR Spectral Analysis
The carbon spectrum confirms the backbone skeleton.[1][2]
| Shift (ppm) | Carbon Type | Assignment | Notes |
| 196.5 | Quaternary ( | Benzophenone Carbonyl | Most deshielded signal; diagnostic of diaryl ketone.[1][2] |
| 159.8 | Quaternary ( | Ring A: C3 (Ipso-OMe) | Deshielded by oxygen attachment.[1][2] |
| 144.5 | Quaternary | Ring B: C4' (Ipso-Alkyl) | Attachment point of the piperidinomethyl group.[1][2] |
| 138.0 | Quaternary | Ring A: C1 (Ipso-CO) | |
| 136.5 | Quaternary | Ring B: C1' (Ipso-CO) | |
| 130.0 - 113.0 | Methine ( | Aromatic Carbons | C2 (ortho to OMe) is typically most shielded (~113 ppm).[1][2] |
| 63.5 | Methylene ( | Benzylic carbon.[1][2] | |
| 55.4 | Methyl ( | Methoxy carbon.[1][2] | |
| 54.5 | Methylene ( | Pip-C2, C6 | |
| 26.0 / 24.5 | Methylene ( | Pip-C3, C5 / C4 | Remaining piperidine carbons.[1][2] |
Structural Assignment Workflow (Visualization)
The following diagram illustrates the logical flow for assigning the structure using 1D and 2D NMR techniques.
Caption: Logical workflow for structural verification, highlighting the critical role of HMBC in connecting the piperidine tail to the benzophenone core.
Advanced Verification: 2D NMR Strategies
To satisfy the "Self-Validating System" requirement of this guide, researchers should perform the following 2D experiments if the 1D spectrum shows ambiguity (e.g., overlapping aromatic peaks).
HMBC (Heteronuclear Multiple Bond Correlation)
This is the definitive experiment for this molecule.[1][2]
-
Target Correlation: Look for a cross-peak between the benzylic protons (3.52 ppm) and the aromatic quaternary carbons of Ring B (specifically C4' and C3'/C5').[2]
-
Validation: This proves the piperidine is attached to Ring B, not Ring A.[2]
COSY (Correlation Spectroscopy)[2]
-
Piperidine Ring: Confirm the continuous spin system:
. -
Ring B: Confirm the "roofing" effect or coupling between the doublet at 7.75 ppm and the doublet at 7.42 ppm.
Quality Control & Impurity Profiling
In drug development contexts, specific impurities are common with this synthesis route (Mannich reaction or Benzyl halide substitution).[1][2]
| Impurity Signal | Source | Chemical Shift |
| Toluene | Recrystallization Solvent | Singlet ~2.36 ppm ( |
| Benzophenone | Unreacted Starting Material | Multiplets 7.4 - 7.8 ppm (lacks aliphatic signals).[1][2] |
| Dichloromethane | Extraction Solvent | Singlet ~5.30 ppm.[1][2] |
| Water | Hygroscopic Salt | Broad singlet ~1.56 ppm (in |
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[2] Spectrometric Identification of Organic Compounds. John Wiley & Sons.[1][2] (Standard text for substituent effects on benzene rings).
-
National Institute of Advanced Industrial Science and Technology (AIST). (2024).[1][2] Spectral Database for Organic Compounds (SDBS). [Link] (Source for 3-methoxybenzophenone and piperidine fragment shifts).[1][2]
-
Reich, H. J. (2024).[1][2] Structure Determination Using Spectroscopic Methods. University of Wisconsin-Madison.[1][2] [Link] (Authoritative guide on chemical shift correlations).
-
PubChem. (2024).[1][2] 4-Methoxybenzophenone Compound Summary. National Library of Medicine.[1][2] [Link] (Reference for benzophenone core shifts).[1][2]
Sources
Technical Guide: Mass Spectrometry Analysis of 3-Methoxy-4'-piperidinomethyl benzophenone
Executive Summary
This technical guide provides a comprehensive framework for the structural characterization and quantification of 3-Methoxy-4'-piperidinomethyl benzophenone (hereafter referred to as 3M4P-BP ) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
3M4P-BP is a synthetic diaryl ketone featuring a basic piperidine moiety and a methoxy-substituted aromatic ring. Its analysis requires specific attention to ionization physics due to the high basicity of the piperidine nitrogen (
Chemical Context & Ionization Physics
To design a robust MS method, one must first understand the analyte's behavior in the gas phase.
Structural Properties[1]
-
Chemical Formula:
-
Monoisotopic Mass: 309.1729 Da
-
Protonated Precursor
: 310.1802 Da
Ionization Strategy (ESI+)
The molecule contains two distinct domains:
-
The Benzophenone Core: A hydrophobic, conjugated system that facilitates retention on Reverse Phase (RP) columns.
-
The Piperidine Ring: A saturated heterocycle containing a tertiary amine.
Causality in Method Choice: We utilize Electrospray Ionization in Positive Mode (ESI+) . The tertiary nitrogen in the piperidine ring acts as a "proton sponge" in the mobile phase. Under acidic conditions (pH < 4), this nitrogen is fully protonated, ensuring high ionization efficiency. Negative mode (ESI-) is unsuitable as the molecule lacks acidic protons (e.g., carboxylic acids or phenols) capable of stable deprotonation.
LC-MS/MS Method Development
The following protocol is designed to maximize signal-to-noise (S/N) ratios while separating 3M4P-BP from potential synthetic impurities (e.g., des-methyl analogs or N-oxide byproducts).
Chromatographic Conditions
| Parameter | Specification | Rationale |
| Column | C18 End-capped (e.g., 2.1 x 50mm, 1.7 µm) | The hydrophobic benzophenone core requires strong non-polar interaction for retention. End-capping reduces peak tailing caused by the basic amine interacting with residual silanols. |
| Mobile Phase A | Water + 0.1% Formic Acid | Formic acid lowers pH to ~2.7, ensuring the piperidine nitrogen ( |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | ACN provides sharper peak shapes for aromatic compounds compared to Methanol. |
| Flow Rate | 0.4 - 0.6 mL/min | Optimal linear velocity for UPLC/UHPLC sub-2-micron particles. |
| Column Temp | 40°C | Reduces mobile phase viscosity and improves mass transfer kinetics. |
Mass Spectrometry Source Parameters
-
Capillary Voltage: 2.5 - 3.0 kV (Avoid >3.5 kV to prevent in-source fragmentation of the labile benzyl-nitrogen bond).
-
Desolvation Temp: 450°C (High temperature required to desolvate the hydrophobic benzophenone core).
Fragmentation Mechanics (MS/MS)
Understanding the fragmentation pathway is critical for selecting Quantifier and Qualifier ions. 3M4P-BP follows a predictable dissociation pattern governed by Charge-Remote Fragmentation and Inductive Cleavage .
Predicted Fragmentation Pathway
The protonated precursor (
-
Primary Pathway (Piperidine Loss): The weakest bond is often the C-N bond connecting the piperidine to the benzyl methylene group. However, in benzophenones,
-cleavage at the carbonyl is also dominant. -
Diagnostic Ion A (
135): The 3-methoxybenzoyl cation . This forms via inductive cleavage at the carbonyl-phenyl bond. This is a highly stable, resonance-stabilized ion, making it an excellent Quantifier. -
Diagnostic Ion B (
98/84): Piperidine-related fragments. The piperidinium ion ( ) or the dehydropiperidinium ion ( ) are common in high-energy collisions.
Visualization of Signaling Pathways (DOT)
The following diagram illustrates the logical flow of the analytical workflow and the specific fragmentation mechanism.
Caption: Figure 1. Integrated LC-MS/MS workflow and predicted collision-induced dissociation (CID) pathways for 3M4P-BP.
Experimental Protocol: Step-by-Step
Sample Preparation (Plasma/Serum)
-
Principle: Protein precipitation is preferred over Solid Phase Extraction (SPE) for initial method development to prevent loss of the basic amine on cation-exchange cartridges during wash steps.
-
Step 1: Aliquot 50 µL of plasma.
-
Step 2: Add 150 µL of ice-cold Acetonitrile containing Internal Standard (e.g., Donepezil-d7 or a structural analog like 4-piperidinomethyl benzophenone).
-
Step 3: Vortex for 30s; Centrifuge at 10,000 x g for 10 mins.
-
Step 4: Inject 2-5 µL of supernatant.
MRM Transition Table
Use these transitions for Multiple Reaction Monitoring (MRM) on a Triple Quadrupole system.
| Ion Type | Precursor ( | Product ( | Collision Energy (eV) | Purpose |
| Quantifier | 310.2 | 135.0 | 25 - 30 | High abundance, specific to methoxy-ring |
| Qualifier 1 | 310.2 | 86.1 | 35 - 40 | Confirms piperidine moiety |
| Qualifier 2 | 310.2 | 98.1 | 20 - 25 | Alternative piperidine fragment |
Note: Collision energies are estimates. Perform a "breakdown curve" experiment by ramping CE from 10 to 60 eV to optimize.
Validation & Quality Control
To ensure the method is self-validating (Trustworthiness), adhere to these criteria:
-
Linearity: Calibration curve must range from 1 ng/mL to 1000 ng/mL with
. -
Matrix Effect: Compare the peak area of the analyte spiked into post-extracted matrix vs. neat solvent.
-
Formula:
. -
Acceptance:
. If suppression is high (<85%), switch to an APCI source or use a deuterated internal standard.
-
-
Carryover: Inject a blank solvent immediately after the highest standard (ULOQ). Peak area in blank must be <20% of the Lower Limit of Quantification (LLOQ).
References
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.
-
Niessen, W. M. A. (2006). Liquid Chromatography-Mass Spectrometry (3rd ed.). CRC Press.
-
MassBank of North America. (2024). Spectral Database for Organic Compounds. (Used for comparative fragmentation of benzophenone derivatives).[3][4][5]
-
Holčapek, M., et al. (2010). Basic rules for the interpretation of atmospheric pressure ionization mass spectra of small molecules. Journal of Mass Spectrometry.
-
European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. (Regulatory standard for validation protocols).[6]
Sources
- 1. scispace.com [scispace.com]
- 2. benchchem.com [benchchem.com]
- 3. Fragmentation pathways of polycyclic polyisoprenylated benzophenones and degradation profile of nemorosone by multiple-stage tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 6. LC-MS/MS method for co-estimation of doxorubicin and piperine: formulation development and pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Therapeutic Profiling of 3-Methoxy-4'-piperidinomethyl Benzophenone
Topic: Potential therapeutic targets of 3-Methoxy-4'-piperidinomethyl benzophenone Content Type: In-depth technical guide. Audience: Researchers, scientists, and drug development professionals.
Executive Summary & Compound Analysis
3-Methoxy-4'-piperidinomethyl benzophenone (CAS: 898771-01-2) represents a privileged pharmacophore in medicinal chemistry, merging a lipophilic benzophenone core with a basic piperidine side chain. This structural motif—specifically the benzylpiperidine moiety linked to an aryl ketone—positions the compound as a versatile lead structure with high potential for multi-target activity in the Central Nervous System (CNS) and inflammatory pathways.
This guide analyzes the compound's potential as a pleiotropic modulator, specifically targeting the Sigma-1 Receptor (σ1R) , Acetylcholinesterase (AChE) , and Histamine H3 Receptors . The analysis is grounded in Structure-Activity Relationship (SAR) data from structurally homologous clinical candidates like Donepezil (AChE inhibitor) and Pitolisant (H3 antagonist).
Chemical Identity[1][2][3][4]
-
IUPAC Name: (3-methoxyphenyl)(4-(piperidin-1-ylmethyl)phenyl)methanone[1]
-
Molecular Weight: 309.41 g/mol
-
Key Structural Features:
-
3-Methoxy Group: Functions as a hydrogen bond acceptor and metabolic handle (O-demethylation).
-
Benzophenone Core: Provides a rigid hydrophobic scaffold for π-π stacking interactions within receptor binding pockets.
-
Piperidinomethyl Moiety: A classic basic amine pharmacophore (pKa ~9-10) essential for cation-π interactions (e.g., with Trp/Tyr residues in GPCRs and enzymes).
-
Primary Therapeutic Targets
Target A: Sigma-1 Receptor (σ1R) Modulation
The Sigma-1 receptor is a chaperone protein at the Mitochondria-Associated Endoplasmic Reticulum Membrane (MAM). Ligands containing a basic amine flanked by hydrophobic regions (like the benzylpiperidine motif) exhibit high affinity for σ1R.
-
Mechanism of Action:
-
Agonism: Promotes σ1R dissociation from BiP (Binding immunoglobulin Protein), allowing σ1R to chaperone IP3 receptors. This stabilizes Ca2+ signaling and prevents ER stress-induced apoptosis.
-
Relevance: Neuroprotection in Alzheimer’s, Parkinson’s, and neuropathic pain.
-
-
SAR Justification: The 4'-piperidinomethyl group mimics the N-substituted pharmacophore of haloperidol and pentazocine (classic σ1 ligands), while the benzophenone core provides the necessary bulk to occupy the hydrophobic pocket.
Target B: Acetylcholinesterase (AChE) Inhibition
The compound bears a striking structural resemblance to Donepezil , a potent AChE inhibitor used in Alzheimer's disease.
-
Mechanism of Action:
-
The piperidinium cation binds to the anionic subsite (Trp84) of AChE via cation-π interactions.
-
The benzophenone moiety extends into the peripheral anionic site (PAS), potentially blocking amyloid-beta (Aβ) aggregation, which is catalyzed by the PAS.
-
-
Therapeutic Utility: Symptomatic treatment of cognitive decline; potential disease-modifying effect via inhibition of Aβ aggregation.
Target C: Histamine H3 Receptor Antagonism
Piperidine-based benzophenones have been identified as antagonists/inverse agonists of the H3 receptor, a presynaptic autoreceptor.
-
Mechanism of Action: Blockade of H3 receptors enhances the release of histamine, acetylcholine, and dopamine in the prefrontal cortex.
-
Therapeutic Utility: Treatment of narcolepsy, ADHD, and cognitive deficits.
Experimental Protocols
Protocol 1: Chemical Synthesis (Self-Validating Route)
Rationale: A convergent synthesis ensures high purity and allows for late-stage diversification. This route avoids the use of unstable acid chlorides.
Step 1: Radical Bromination
-
Reagents: 3-Methoxy-4'-methylbenzophenone (1.0 eq), N-Bromosuccinimide (NBS, 1.1 eq), AIBN (0.05 eq), CCl4 or Benzotrifluoride (Solvent).
-
Procedure: Reflux the mixture under Argon for 4-6 hours. Monitor by TLC (Hexane/EtOAc 9:1). The disappearance of the starting methyl ketone indicates conversion to the benzyl bromide.
-
Validation: 1H NMR should show a shift from ~2.4 ppm (Ar-CH3) to ~4.5 ppm (Ar-CH2-Br).
Step 2: Nucleophilic Substitution (Amination)
-
Reagents: Crude Benzyl bromide intermediate (1.0 eq), Piperidine (3.0 eq), K2CO3 (2.0 eq), Acetonitrile (ACN).
-
Procedure: Dissolve bromide in ACN. Add K2CO3 and Piperidine. Stir at 60°C for 12 hours.
-
Workup: Filter inorganic salts. Concentrate filtrate. Partition between EtOAc and Water. Wash organic layer with Brine.
-
Purification: Flash column chromatography (DCM/MeOH 95:5).
-
Validation: 1H NMR signal at ~3.5 ppm (Ar-CH2-N) and piperidine ring protons (1.5-2.5 ppm). Mass Spectrometry (ESI+) must show [M+H]+ = 310.2.
Protocol 2: Sigma-1 Receptor Radioligand Binding Assay
Rationale: To determine the affinity (Ki) of the compound for σ1R using guinea pig brain membranes (rich in σ1R).
-
Membrane Preparation: Homogenize guinea pig brain cortex in ice-cold Tris-sucrose buffer (pH 7.4). Centrifuge at 1,000 x g (10 min) to remove debris. Centrifuge supernatant at 40,000 x g (30 min) to pellet membranes. Resuspend in 50 mM Tris-HCl.
-
Incubation:
-
Total Binding: 100 µg membrane protein + [3H]-(+)-Pentazocine (2 nM).
-
Non-Specific Binding: Add Haloperidol (10 µM).
-
Test Compound: Add 3-Methoxy-4'-piperidinomethyl benzophenone (10^-9 to 10^-5 M).
-
-
Condition: Incubate at 37°C for 120 minutes.
-
Termination: Rapid filtration through GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.
-
Quantification: Liquid scintillation counting. Calculate IC50 and Ki using the Cheng-Prusoff equation.
Visualization of Signaling Pathways
The following diagram illustrates the hypothetical mechanism of action where the compound acts as a dual modulator: inhibiting AChE in the synaptic cleft while activating intracellular Sigma-1 receptors to promote neuroprotection.
Caption: Dual-mechanism pathway showing AChE inhibition in the synapse and Sigma-1 Receptor agonism at the Endoplasmic Reticulum (ER) membrane.
Quantitative Data Summary (Predicted)
Based on SAR data from analogous benzophenone-piperidine derivatives [1][2], the following pharmacological profile is predicted for 3-Methoxy-4'-piperidinomethyl benzophenone:
| Target | Assay Type | Predicted Potency | Reference Analog |
| Sigma-1 Receptor | Radioligand Binding (Ki) | 10 - 100 nM | 4-benzylpiperidine derivs [1] |
| AChE | Ellman's Assay (IC50) | 0.5 - 5.0 µM | Donepezil / Benzophenone analogs [2] |
| Histamine H3 | [35S]GTPγS Binding (Ki) | 50 - 200 nM | Piperidinyl-benzophenones [1] |
| COX-2 | Enzyme Immunoassay (IC50) | > 10 µM | 4-benzoyl-phenoxy derivatives [3] |
Interpretation: The compound is expected to be a potent Sigma-1 ligand with moderate AChE inhibitory activity, making it a strong candidate for multi-target directed ligands (MTDLs) in neurodegenerative drug discovery.
References
-
Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists. Source: ACS Chemical Neuroscience (2022). URL:[Link]
-
Synthesis and structure-activity relationships of a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. Source: Bioorganic & Medicinal Chemistry Letters (2015). URL:[Link]
-
Benzophenone-N-ethyl piperidine ether analogues--synthesis and efficacy as anti-inflammatory agent. Source: Bioorganic & Medicinal Chemistry Letters (2009). URL:[Link]
-
Naturally Occurring Simple Oxygenated Benzophenones: Structural Diversity, Distribution, and Biological Properties. Source: Molecules (2023).[3] URL:[Link]
Sources
Commercial suppliers and price of 3-Methoxy-4'-piperidinomethyl benzophenone
This guide provides an in-depth technical analysis of 3-Methoxy-4'-piperidinomethyl benzophenone (CAS 898771-01-2), a specialized intermediate used in medicinal chemistry and chemical biology.
Commercial Sourcing, Synthesis, and Application in Drug Discovery
Executive Summary & Compound Identity
3-Methoxy-4'-piperidinomethyl benzophenone is a bifunctional building block integrating a photo-active benzophenone core with a solubility-enhancing piperidine moiety. It serves two primary roles in drug development:
-
Pharmacophore Scaffold: A privileged structure for CNS-active agents (GPCR ligands) and kinase inhibitors.
-
Photo-Affinity Probe: The benzophenone moiety acts as a photo-activatable crosslinker for target identification studies.
Chemical Identification Data
| Property | Specification |
| Chemical Name | 3-Methoxy-4'-(piperidin-1-ylmethyl)benzophenone |
| CAS Number | 898771-01-2 |
| Molecular Formula | C₂₀H₂₃NO₂ |
| Molecular Weight | 309.40 g/mol |
| SMILES | COC1=CC=CC(=C1)C(=O)C2=CC=C(CN3CCCCC3)C=C2 |
| Key Functional Groups | Aryl Ketone (Benzophenone), Methoxy Ether, Tertiary Amine (Piperidine) |
Commercial Landscape: Suppliers & Pricing
Unlike commoditized solvents, this compound is classified as a Level 3 Niche Intermediate . It is rarely held in bulk stock by Western catalog vendors (e.g., Sigma-Aldrich, Fisher) and is primarily sourced through Custom Synthesis (CRO) or specialized building block aggregators in Asia.
Tiered Supplier Strategy
| Supplier Tier | Representative Vendors | Availability | Typical Lead Time |
| Tier 1: Global Catalogs | MolPort, eMolecules | Aggregator (Stock varies) | 1–2 Weeks |
| Tier 2: CRO/CMO (Asia) | Echemi, Molbase, Guidechem | Made-to-Order / Bulk | 2–4 Weeks |
| Tier 3: Custom Synthesis | Enamine, WuXi AppTec | On-Demand Synthesis | 4–6 Weeks |
Market Pricing Analysis (2025 Estimates)
Pricing for CAS 898771-01-2 is volume-dependent and typically follows a "Request for Quote" (RFQ) model. The following estimates are based on comparable benzophenone-piperidine scaffolds:
-
Research Scale (1g – 5g): $150 – $350 USD per gram .
-
Driver: High labor cost for small-batch purification (column chromatography).
-
-
Pilot Scale (25g – 100g): $45 – $85 USD per gram .
-
Driver: Economies of scale in the bromination/amination steps.
-
-
Bulk Scale (>1kg): $800 – $1,200 USD per kg .
-
Note: Requires a committed manufacturing campaign (FTE-based).
-
Sourcing Insight: For rapid SAR exploration, utilize Tier 1 aggregators like MolPort or eMolecules to locate existing stock. For process development, engage a Tier 2 supplier (e.g., via Echemi ) to secure a consistent batch from a single manufacturer.
Technical Deep Dive: Synthesis & Production
The synthesis of 3-Methoxy-4'-piperidinomethyl benzophenone is not a single-step reaction.[1][2] It requires a convergent strategy to install the sensitive amine functionality after constructing the robust benzophenone core.
Mechanism of Action: The "Benzylic Switch" Protocol
The most reliable industrial route avoids direct Friedel-Crafts with basic amines (which deactivate the catalyst). Instead, it utilizes a Benzylic Bromination -> Nucleophilic Substitution sequence.
Step 1: Friedel-Crafts Acylation
-
Reagents: 3-Methoxybenzoyl chloride + Toluene (or 4-Bromotoluene for higher precision).
-
Critical Control Point: Temperature must be kept <10°C during addition to prevent demethylation of the methoxy group.
Step 2: Wohl-Ziegler Bromination
-
Reagents: 3-Methoxy-4'-methylbenzophenone + N-Bromosuccinimide (NBS).
-
Initiator: AIBN or Benzoyl Peroxide (radical initiator).
-
Solvent: CCl₄ or Trifluorotoluene (greener alternative).
-
Product: 3-Methoxy-4'-(bromomethyl)benzophenone.
-
Mechanism: Radical substitution at the benzylic position.
Step 3: Nucleophilic Substitution (Amination)
-
Reagents: Intermediate from Step 2 + Piperidine (excess).
-
Base: Potassium Carbonate (K₂CO₃) or DIPEA.
-
Solvent: Acetonitrile or DMF.
-
Product: 3-Methoxy-4'-piperidinomethyl benzophenone (Target) .
Visualized Synthesis Workflow
Figure 1: Convergent synthesis pathway designed to maximize yield and minimize side reactions.
Applications in Drug Discovery
A. Photo-Affinity Labeling (PAL)
The benzophenone moiety is a "privileged" photo-crosslinker.
-
Mechanism: Upon irradiation at 350–360 nm, the benzophenone carbonyl transitions to a triplet diradical state.
-
Action: This radical abstracts a hydrogen atom from a nearby amino acid (C-H insertion) on the target protein, forming a covalent bond.
-
Utility: Researchers use CAS 898771-01-2 to "fish" for unknown drug targets. The piperidine tail mimics the basic nitrogen found in many CNS drugs, guiding the probe to the binding site.
B. Medicinal Chemistry Scaffold
This molecule serves as a versatile intermediate for:
-
Histamine H3 Antagonists: The piperidinomethyl-phenyl motif is a classic pharmacophore for H3 receptor binding.
-
Choline Transporter Inhibitors: Analogs of this structure have shown efficacy in modulating presynaptic choline uptake [1].
-
Sigma Receptor Ligands: The lipophilic benzophenone coupled with a basic amine is ideal for Sigma-1 receptor affinity.
Quality Control & Handling
To ensure experimental integrity, verify the compound using the following parameters upon receipt:
-
¹H NMR (CDCl₃): Look for the diagnostic singlet of the methoxy group (~3.8 ppm) and the benzylic methylene protons (~3.5 ppm). The aromatic region should show the characteristic benzophenone pattern.
-
HPLC Purity: Accept >95% (Area %). Impurities often include unreacted 3-methoxy-4'-methylbenzophenone (from Step 2 failure).
-
Storage: Store at 2–8°C in the dark. Benzophenones are light-sensitive; prolonged exposure to ambient light can induce slow degradation.
References
-
National Center for Biotechnology Information (NCBI). (2015). Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. PubChem. Available at: [Link]
-
Molbase. (2025). 3-methoxy-4'-piperidinomethyl benzophenone (CAS 898771-01-2) Supplier Database. Available at: [Link]
Sources
- 1. CN105130880A - Method for preparing 1-(3-methoxypropyl)-4-piperidinamine - Google Patents [patents.google.com]
- 2. A method for preparing 1-(3-methoxypropyl) piperidine-4-amine - Eureka | Patsnap [eureka.patsnap.com]
- 3. 3-METHOXY-4'-METHYLBENZOPHENONE synthesis - chemicalbook [chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Page loading... [guidechem.com]
- 6. echemi.com [echemi.com]
Literature review on the synthesis of piperidinomethyl benzophenone derivatives
Focus: Tolperisone and Eperisone Analogues | Content Type: Technical Whitepaper
Executive Summary
Piperidinomethyl benzophenone derivatives, exemplified by Tolperisone and Eperisone , represent a critical class of centrally acting muscle relaxants. Structurally characterized by a
From a synthetic perspective, the construction of the 2-methyl-3-(piperidin-1-yl)propan-1-one core presents a classic yet deceptive challenge. While the traditional Mannich reaction offers a direct route, it is plagued by thermodynamic instability—specifically, the retro-Mannich elimination to vinyl ketones (e.g., 4-MMPPO). Furthermore, the presence of a chiral center at the
This guide synthesizes the industrial standard protocols with emerging asymmetric methodologies, providing a robust roadmap for process chemists and drug developers.
Structural & Mechanistic Context
The core pharmacophore is the aryl alkyl
-
Lipophilic Tail: The 4-substituted benzophenone moiety (4-methyl for Tolperisone, 4-ethyl for Eperisone) drives blood-brain barrier (BBB) penetration.
-
Basic Head: The piperidine ring, protonated at physiological pH, interacts with the cation-
sites of the ion channel. -
Linker: The ethyl chain with an
-methyl group creates a chiral center, introducing stereochemical complexity.
Stability Challenge: The Retro-Mannich Equilibrium
The
Synthetic Route A: The Modified Mannich Reaction (Industrial Standard)
This route remains the workhorse for large-scale manufacturing due to raw material availability. However, standard conditions often yield low conversion due to the reversibility of the reaction.
Reaction Scheme
Reagents: 4-Methylpropiophenone + Paraformaldehyde + Piperidine HCl Catalyst: Concentrated HCl / Solvent: Dioxolane or Isopropanol
Detailed Protocol (Optimized)
Note: This protocol utilizes a "one-pot" approach with in-situ generation of the iminium species to minimize side reactions.
-
Iminium Formation: In a reactor, suspend Paraformaldehyde (1.2 eq) and Piperidine Hydrochloride (1.1 eq) in 1,3-dioxolane. Heat to 50°C for 30 minutes.
-
Why: Pre-forming the iminium salt (
) avoids the formation of bis-Mannich byproducts.
-
-
Addition: Add 4-Methylpropiophenone (1.0 eq) and a catalytic amount of acetyl chloride (0.05 eq) or concentrated HCl.
-
Reflux: Heat the mixture to reflux (approx. 75-80°C) for 4-6 hours.
-
Process Control: Monitor the disappearance of the ketone via HPLC. If the reaction stalls, add 0.1 eq of additional paraformaldehyde.
-
-
Crystallization (Critical Step): Cool the mixture to 0°C. Acetone or Ethyl Acetate is added to precipitate the product as the hydrochloride salt.
-
Filtration: Filter the white crystalline solid. Wash with cold acetone to remove unreacted ketone and the vinyl ketone impurity.
Mechanistic Pathway & Troubleshooting (DOT Diagram)
Figure 1: Mechanistic pathway of the Mannich reaction showing the critical equilibrium with the vinyl ketone impurity.
Synthesis Route B: Asymmetric Approaches (Modern)
Since Tolperisone is chiral, the racemate produced by Route A requires resolution. Modern drug development prefers direct asymmetric synthesis.
Option 1: Classical Resolution (Proven)
-
Method: Fractional crystallization of the racemate using chiral acids.
-
Resolving Agent: (1R)-(-)-Camphor-10-sulfonic acid or Dibenzoyl-L-tartaric acid.
-
Yield: Max 50% theoretical (unless dynamic kinetic resolution is applied).
Option 2: Asymmetric Hydrogenation (Advanced)
A superior approach involves synthesizing the stable vinyl ketone intermediate (4-MMPPO) first, followed by catalytic asymmetric hydrogenation.
-
Step 1: Vinyl Ketone Synthesis: Mannich reaction followed by deliberate elimination (steam distillation).
-
Step 2: Asymmetric Hydrogenation:
-
Substrate: 2-methyl-1-(4-methylphenyl)-2-propen-1-one.
-
Catalyst: Rh(I)-BINAP or Ru(II)-SegPhos complexes.
-
Conditions:
(5-10 bar), MeOH, 25°C. -
Mechanism: The chiral catalyst directs hydrogen addition to the
-double bond, establishing the C2 stereocenter with high enantiomeric excess (>95% ee).
-
Asymmetric Workflow Visualization
Figure 2: Comparison of Classical Resolution vs. Modern Asymmetric Hydrogenation routes.
Comparative Data Analysis
The following table contrasts the efficiency and impurity profiles of the discussed methodologies.
| Parameter | Mannich (Standard) | Mannich + Resolution | Asymmetric Hydrogenation |
| Step Count | 1 (One-pot) | 2 | 2 |
| Overall Yield | 60-75% | 30-35% (of desired isomer) | 85-90% |
| Atom Economy | High | Low (waste of wrong isomer) | High |
| Chirality | Racemic | >98% ee | >95% ee |
| Major Impurity | 4-MMPPO (Vinyl Ketone) | Resolving Agent traces | Trace Catalyst (Rh/Ru) |
| Scalability | Excellent | Good | Moderate (Catalyst cost) |
References
-
Industrial Mannich Protocol: Method for producing salts of tolperisone. US Patent 2004050648A1. Link
-
Impurity Profile & Mechanism: Compositions of tolperisone and methods of producing same (4-MMPPO control). US Patent 9675598B2. Link
-
Metabolic & Chiral Context: Synthesis of some tolperisone metabolites in racemic and optically active form. Tetrahedron: Asymmetry, 2001.[1] Link
-
General Asymmetric Hydrogenation:Asymmetric Hydrogen
-Unsaturated Ketones. Journal of the American Chemical Society. Link -
Pharmacology & Structure: Basic Aspects of the Pharmacodynamics of Tolperisone. Open Medicinal Chemistry Journal, 2014. Link
Sources
Methodological & Application
A Validated, Step-by-Step Protocol for the Synthesis of 3-Methoxy-4'-piperidinomethyl benzophenone
An Application Note for Drug Development Professionals
Introduction
Substituted benzophenones are a critical structural motif in medicinal chemistry, appearing in a wide array of pharmacologically active compounds. Their rigid diarylketone scaffold serves as a versatile template for introducing functional groups that can modulate biological activity, selectivity, and pharmacokinetic properties. 3-Methoxy-4'-piperidinomethyl benzophenone, in particular, combines the electron-donating character of a methoxy group with the basic, ionizable piperidinomethyl moiety, making it a compound of interest for developing novel therapeutics.
This comprehensive guide provides a detailed, three-step synthesis protocol for 3-Methoxy-4'-piperidinomethyl benzophenone, designed for researchers in organic synthesis and drug development. The narrative moves beyond a simple recitation of steps to explain the underlying chemical principles and rationale for key experimental choices, ensuring both reproducibility and a deeper understanding of the process.
Synthetic Strategy Overview
The synthesis is designed as a robust three-part sequence, beginning with the construction of a methylated benzophenone core, followed by functionalization and final assembly.
-
Part A: Friedel-Crafts Acylation to form the benzophenone core, yielding 3-Methoxy-4'-methylbenzophenone.
-
Part B: Radical-Initiated Benzylic Bromination to functionalize the methyl group, creating a reactive electrophilic site and yielding 3-Methoxy-4'-(bromomethyl)benzophenone.
-
Part C: Nucleophilic Substitution with piperidine to introduce the final functional group, yielding the target molecule.
Caption: Overall workflow for the synthesis of 3-Methoxy-4'-piperidinomethyl benzophenone.
Part A: Synthesis of 3-Methoxy-4'-methylbenzophenone (Intermediate 1)
Mechanism Insight: Friedel-Crafts Acylation
This reaction is a classic electrophilic aromatic substitution (EAS). The Lewis acid, aluminum chloride (AlCl₃), coordinates to the chlorine atom of 3-methoxybenzoyl chloride, forming a highly electrophilic acylium ion.[1] The electron-rich toluene ring then acts as a nucleophile, attacking the acylium ion. The methoxy group on the benzoyl chloride is an electron-donating group, while the methyl group on toluene is an activating, ortho-, para-director. Due to steric hindrance, acylation occurs predominantly at the para-position of toluene.[2][3]
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Quantity | Equivalents | Role |
| 3-Methoxybenzoyl chloride | C₈H₇ClO₂ | 170.59 | 12.0 g | 1.0 | Acylating Agent |
| Toluene | C₇H₈ | 92.14 | 6.5 g (7.5 mL) | 1.0 | Aromatic Substrate |
| Aluminum chloride (anhydrous) | AlCl₃ | 133.34 | 10.3 g | 1.1 | Lewis Acid Catalyst |
| Dichloromethane (DCM, anhydrous) | CH₂Cl₂ | 84.93 | 50 mL | - | Solvent |
| Hydrochloric acid (conc.) | HCl | 36.46 | 100 mL | - | Quenching Agent |
| Sodium sulfate (anhydrous) | Na₂SO₄ | 142.04 | ~10 g | - | Drying Agent |
Step-by-Step Protocol
-
Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add anhydrous aluminum chloride (10.3 g). Suspend the AlCl₃ in 40 mL of anhydrous dichloromethane (DCM). Cool the suspension to 0 °C using an ice bath.[4]
-
Addition of Reactants: In a separate flask, prepare a solution of 3-methoxybenzoyl chloride (12.0 g) and toluene (7.5 mL) in 10 mL of anhydrous DCM. Transfer this solution to a dropping funnel.[4][5]
-
Reaction Execution: Add the reactant solution dropwise from the dropping funnel to the stirred AlCl₃ suspension over 30 minutes, ensuring the internal temperature does not exceed 5 °C. The reaction is exothermic, and slow addition is critical to control it.[6] After the addition is complete, remove the ice bath and stir the mixture at room temperature for 4 hours.[4][5] Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Quenching: After 4 hours, carefully and slowly pour the reaction mixture into a 500 mL beaker containing 200 mL of an ice-cold 1:1 (v/v) mixture of crushed ice and concentrated hydrochloric acid.[4][5][7] This step quenches the reaction and decomposes the aluminum chloride complex. Stir vigorously for 15 minutes.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with 50 mL portions of DCM. Combine all organic layers.
-
Washing and Drying: Wash the combined organic layers sequentially with 100 mL of water, 100 mL of saturated sodium bicarbonate solution, and 100 mL of brine. Dry the organic phase over anhydrous sodium sulfate.[7]
-
Isolation: Filter off the drying agent and remove the solvent (DCM) under reduced pressure using a rotary evaporator. The resulting crude product, 4-methyl-3'-methoxybenzophenone, should be a pale yellow oil or solid. The reported yield is quantitative.[4][5] The product can be used in the next step without further purification if TLC shows high purity.
Part B: Synthesis of 3-Methoxy-4'-(bromomethyl)benzophenone (Intermediate 2)
Mechanism Insight: Benzylic Bromination
This reaction proceeds via a free-radical chain mechanism.[8] N-Bromosuccinimide (NBS) serves as a source of bromine radicals at a constant, low concentration. The reaction is initiated by the homolytic cleavage of a radical initiator like AIBN (Azobisisobutyronitrile) upon heating. The resulting radical abstracts a hydrogen atom from the benzylic position of the methyl group, which is the most reactive C-H bond due to the resonance stabilization of the resulting benzylic radical.[9] This benzylic radical then reacts with Br₂ (formed in situ from NBS) to yield the product and a new bromine radical, propagating the chain.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Quantity | Equivalents | Role |
| 3-Methoxy-4'-methylbenzophenone | C₁₅H₁₄O₂ | 226.27 | 11.3 g | 1.0 | Starting Material |
| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 | 9.3 g | 1.05 | Brominating Agent |
| Azobisisobutyronitrile (AIBN) | C₈H₁₂N₄ | 164.21 | 0.41 g | 0.05 | Radical Initiator |
| Carbon tetrachloride (CCl₄) | CCl₄ | 153.82 | 200 mL | - | Solvent |
Safety Note: Carbon tetrachloride is toxic and environmentally harmful. Alternative solvents like chlorobenzene or ethyl acetate may be used.[10] Handle all reagents in a chemical fume hood.
Step-by-Step Protocol
-
Reaction Setup: To a 500 mL round-bottom flask, add 3-Methoxy-4'-methylbenzophenone (11.3 g), N-bromosuccinimide (9.3 g), AIBN (0.41 g), and carbon tetrachloride (200 mL). Equip the flask with a reflux condenser and a magnetic stir bar.
-
Reaction Execution: Heat the mixture to reflux (approx. 77 °C for CCl₄) using a heating mantle. The reaction can be initiated with a UV lamp if available.[10] The reaction progress can be monitored by observing the succinimide byproduct, which is denser than CCl₄ and will sink to the bottom. Continue refluxing for 3-4 hours or until TLC analysis indicates complete consumption of the starting material.
-
Work-up: Cool the reaction mixture to room temperature. The succinimide byproduct will precipitate. Filter the mixture to remove the solid succinimide and wash the solid with a small amount of cold CCl₄.
-
Washing: Transfer the filtrate to a separatory funnel and wash it twice with 100 mL portions of water and once with 100 mL of brine to remove any remaining impurities.
-
Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude 3-Methoxy-4'-(bromomethyl)benzophenone will be obtained as a solid, which can be purified by recrystallization from a solvent mixture like n-heptane/ethyl acetate.[10]
Part C: Synthesis of 3-Methoxy-4'-piperidinomethyl benzophenone (Final Product)
Mechanism Insight: Nucleophilic Substitution
This step is a straightforward bimolecular nucleophilic substitution (Sₙ2) reaction. Piperidine, a strong secondary amine nucleophile, attacks the electrophilic benzylic carbon of the brominated intermediate. The bromine atom, a good leaving group, is displaced, forming the C-N bond. A weak base like potassium carbonate is added to neutralize the HBr byproduct that is formed, preventing the protonation of the piperidine nucleophile which would render it unreactive.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Quantity | Equivalents | Role |
| 3-Methoxy-4'-(bromomethyl)benzophenone | C₁₅H₁₃BrO₂ | 305.17 | 9.1 g | 1.0 | Electrophile |
| Piperidine | C₅H₁₁N | 85.15 | 3.1 g (3.6 mL) | 1.2 | Nucleophile |
| Potassium carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 8.3 g | 2.0 | Base |
| Acetonitrile (ACN) | C₂H₃N | 41.05 | 150 mL | - | Solvent |
Safety Note: Piperidine is a toxic, flammable, and corrosive liquid with a strong odor.[11][12][13] Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety goggles.[14][15]
Step-by-Step Protocol
-
Reaction Setup: In a 250 mL round-bottom flask, combine 3-Methoxy-4'-(bromomethyl)benzophenone (9.1 g), potassium carbonate (8.3 g), and acetonitrile (150 mL).
-
Addition of Nucleophile: Add piperidine (3.6 mL) to the stirred suspension at room temperature.
-
Reaction Execution: Stir the reaction mixture at room temperature for 6-8 hours. Monitor the reaction by TLC until the starting benzylic bromide is fully consumed.
-
Work-up: Once the reaction is complete, filter off the solid potassium carbonate and potassium bromide salts. Wash the filter cake with a small amount of acetonitrile.
-
Isolation: Concentrate the filtrate under reduced pressure to remove the acetonitrile. Dissolve the resulting residue in 100 mL of ethyl acetate.
-
Purification: Wash the ethyl acetate solution with 50 mL of water and then 50 mL of brine. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product.
-
Final Purification: The crude 3-Methoxy-4'-piperidinomethyl benzophenone can be further purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes or by recrystallization to obtain the final product as a pure solid.
Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques.
| Analysis | Expected Results for 3-Methoxy-4'-piperidinomethyl benzophenone |
| ¹H NMR | Peaks corresponding to aromatic protons, a singlet for the methoxy group (~3.8 ppm), a singlet for the benzylic CH₂ group (~3.5 ppm), and multiplets for the piperidine ring protons. |
| ¹³C NMR | Signals for the carbonyl carbon (~196 ppm), aromatic carbons, the methoxy carbon (~55 ppm), the benzylic carbon (~62 ppm), and carbons of the piperidine ring. |
| IR Spectroscopy | A strong absorption band for the C=O stretch of the ketone (~1660 cm⁻¹), C-O stretching for the methoxy group, and C-N stretching bands. |
| Mass Spec (ESI-MS) | A peak corresponding to the [M+H]⁺ ion at m/z = 310.18. |
References
-
PrepChem.com. (n.d.). Synthesis of 3,4'-dimethoxy-4-methylbenzophenone. Retrieved from [Link]
- Google Patents. (n.d.). US3830845A - Purification of 2,4-dihydroxy-benzophenone.
- Google Patents. (n.d.). CN108586224B - Method for purifying and separating benzophenone.
- University of Wisconsin-Madison. (n.d.). 13 Friedel-Crafts Acylation.
-
Wikipedia. (n.d.). Benzophenone. Retrieved from [Link]
-
Mu, R., et al. (2020). Acylation of Anisole With Benzoyl Chloride Over Rapidly Synthesized Fly Ash–Based HBEA Zeolite. Frontiers in Chemistry. Available at: [Link]
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Penta chemicals. (2024). Piperidine - SAFETY DATA SHEET. Retrieved from [Link]
-
Carl ROTH. (2025). Safety Data Sheet: Piperidine. Retrieved from [Link]
- BenchChem. (2025). Application Notes and Protocols for the Friedel-Crafts Acylation of Anisole with 4-Bromobenzoyl Chloride.
- BenchChem. (2025). Application Notes and Protocols: 4-Methoxy-3'-methylbenzophenone in Organic Synthesis.
-
Asian Journal of Chemistry. (n.d.). Effect of the Substituent in the Benzylation of Piperazine. Retrieved from [Link]
-
YouTube. (2020, October 21). Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. Retrieved from [Link]
-
International Labour Organization. (n.d.). ICSC 0317 - PIPERIDINE. Retrieved from [Link]
-
Studylib.net. (2006, October 4). Friedel-Crafts Acylation of Anisole. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch 11: Nucleophilic substitution of benzylic halides. Retrieved from [Link]
-
Master Organic Chemistry. (2018, June 13). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Retrieved from [Link]
-
Chemistry Steps. (2024, February 10). Benzylic Bromination. Retrieved from [Link]
- Google Patents. (n.d.). CA2184034A1 - Process for preparing 4-bromomethyl-3-methoxy-benzoic esters.
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Developing a quantitative HPLC assay for 3-Methoxy-4'-piperidinomethyl benzophenone
Abstract
This guide outlines a robust strategy for developing and validating a quantitative High-Performance Liquid Chromatography (HPLC) assay for 3-Methoxy-4'-piperidinomethyl benzophenone . Given the molecule's physicochemical duality—comprising a hydrophobic benzophenone core and a highly basic piperidine moiety—standard reverse-phase methods often yield poor peak symmetry.[1][2] This protocol prioritizes a high-pH mobile phase strategy using hybrid-silica column technology to suppress ionization, ensuring superior peak shape, retention stability, and loadability compared to traditional acidic ion-suppression techniques.[1][2]
Introduction & Analyte Profiling[1][2][3][4][5]
Successful chromatography begins with understanding the molecule.[1][2] 3-Methoxy-4'-piperidinomethyl benzophenone presents a classic "Basic Hydrophobe" challenge.
-
Chromophore: The benzophenone core provides strong UV absorption, typically maximizing at 254 nm (π-π* transition) with secondary bands around 280-300 nm.[1][2]
-
Basicity (The Critical Factor): The piperidine nitrogen is a secondary amine with a pKa typically between 9.0 and 10.5 .[1][2] At neutral or low pH, this nitrogen is protonated (
), leading to:
The Strategic Choice: High pH vs. Low pH
While traditional methods use low pH (TFA/Phosphate) to protonate the amine, this often fails to fully mask silanol activity.[1] We recommend a High pH (pH 10) approach.[1][2] By operating above the pKa, the molecule remains neutral (free base), maximizing hydrophobic interaction with the stationary phase and eliminating cation-exchange tailing.[1]
Method Development Workflow
The following decision tree illustrates the logic applied to select the optimal separation mode.
Figure 1: Decision matrix for selecting the chromatographic mode based on analyte basicity.
Experimental Protocol
Instrumentation & Reagents[1][2][3][6][7][8]
-
HPLC System: Binary gradient pump, Autosampler, Column Oven, Diode Array Detector (DAD).
-
Reagents:
-
Reference Standard: 3-Methoxy-4'-piperidinomethyl benzophenone (>98% purity).[1][2]
Chromatographic Conditions (High pH Mode)
This method uses a hybrid-organic silica column capable of withstanding pH 10, ensuring the amine remains deprotonated.[1][2]
| Parameter | Setting | Rationale |
| Column | Waters XBridge C18 (4.6 x 150 mm, 3.5 µm) or equivalent (e.g., Gemini NX-C18) | Hybrid silica resists dissolution at pH 10; C18 provides hydrophobic retention.[1][2] |
| Mobile Phase A | 10 mM Ammonium Bicarbonate, pH 10.0 (adjusted with NH₄OH) | Buffers the mobile phase above the analyte's pKa.[1][2] |
| Mobile Phase B | Acetonitrile | Strong organic modifier for elution.[1][2] |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6 mm ID columns.[1][2] |
| Col. Temp. | 35°C | Improves mass transfer and reduces backpressure.[1][2] |
| Detection | UV @ 254 nm (Bandwidth 4 nm) | Max absorbance for benzophenone; Reference off.[1][2] |
| Injection Vol. | 10 µL | Typical volume; adjust based on sensitivity needs. |
Gradient Program
A linear gradient is recommended to elute the main peak and potential synthesis impurities (e.g., unreacted benzophenone precursors).[1][2]
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.0 | 90 | 10 | Initial Hold |
| 2.0 | 90 | 10 | End of Hold |
| 12.0 | 10 | 90 | Gradient Elution |
| 15.0 | 10 | 90 | Wash |
| 15.1 | 90 | 10 | Re-equilibration |
| 20.0 | 90 | 10 | End of Run |
Sample Preparation & Extraction
Accurate quantification requires robust extraction, especially if the matrix is complex (e.g., plasma, formulation excipients).
Standard Preparation[1][2]
-
Stock Solution: Weigh 10 mg of analyte into a 10 mL volumetric flask. Dissolve in 100% Acetonitrile.[1][2] (Conc: 1.0 mg/mL).[1][2]
-
Working Standard: Dilute Stock 1:10 with Mobile Phase A:B (50:50) to reach 100 µg/mL.[1][2]
Sample Extraction Workflow
For solid dosage forms or synthesis intermediates:
Figure 2: Sample preparation workflow ensuring complete solubilization and particulate removal.[1][2]
Method Validation (ICH Q2 Guidelines)
To ensure the method is "fit for purpose," the following validation parameters must be assessed.
System Suitability
Before every analysis, inject the Working Standard 5 times.[1][2]
-
RSD of Peak Area: ≤ 2.0% (Demonstrates precision).
-
Tailing Factor (T): ≤ 1.5 (Crucial for basic compounds; confirms pH efficacy).[1][2]
-
Theoretical Plates (N): > 5000 (Ensures column efficiency).[1][2]
Linearity & Range[1][2][3][6][7]
-
Protocol: Prepare 5 concentration levels (e.g., 50%, 75%, 100%, 125%, 150% of target concentration).
-
Acceptance: Correlation coefficient (
) ≥ 0.999.
Accuracy (Recovery)[1][2][3][6]
-
Protocol: Spike placebo or solvent with known amounts of analyte at 3 levels (Low, Mid, High).[1]
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Peak Tailing (> 1.5) | Secondary silanol interactions.[1][2] | Ensure pH is ≥ 10.[1][2][3]0. If using Low pH method, add 0.1% Triethylamine (TEA) as a silanol blocker.[1][2] |
| Retention Time Drift | pH instability or temperature fluctuation.[1][2] | Use a column oven. Freshly prepare Ammonium Bicarbonate buffer daily (it is volatile).[1][2] |
| Split Peaks | Sample solvent incompatibility. | Ensure sample diluent matches initial mobile phase (high water content) to prevent "solvent effect."[1][2] |
| High Backpressure | Particulates or column clogging.[1][2] | Filter all samples through 0.22 µm PTFE filters.[1][2] Use a guard column.[1][2] |
References
-
Waters Corporation. (2023).[1][2] XBridge BEH C18 Column Care and Use Manual. Retrieved from [Link][1]
-
Agilent Technologies. (2022).[1][2] Strategies for the Analysis of Basic Compounds by LC. Retrieved from [Link]
-
International Conference on Harmonisation (ICH). (2005).[1][2] Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
-
McCalley, D. V. (2010).[1][2] Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic solutes in high-performance liquid chromatography. Journal of Chromatography A. Retrieved from [Link]
Sources
Application Notes & Protocols: In Vivo Efficacy Evaluation of 3-Methoxy-4'-piperidinomethyl benzophenone in a Preclinical Oncology Model
Abstract
This document provides a comprehensive guide for conducting in vivo efficacy studies of the novel investigational compound, 3-Methoxy-4'-piperidinomethyl benzophenone. As specific preclinical data for this molecule is not yet publicly available, this guide is built upon established, rigorous methodologies for evaluating potential anti-cancer agents. We will detail the rationale and step-by-step protocols for a Cell-Line Derived Xenograft (CDX) model, a foundational approach for initial efficacy and tolerability assessment. The experimental design, from animal model selection and compound formulation to endpoint analysis and data interpretation, is structured to ensure scientific integrity and reproducibility in alignment with regulatory expectations.
Introduction: The Rationale for In Vivo Assessment
3-Methoxy-4'-piperidinomethyl benzophenone is a novel synthetic organic compound. Its structural motifs, including a benzophenone core and a piperidine moiety, are found in various biologically active agents. While the precise mechanism of action is under investigation, preliminary in vitro screening (hypothetically) suggests anti-proliferative activity against human cancer cell lines. To bridge the gap between cell-based assays and potential clinical application, in vivo studies are essential.[1][2] Animal models provide a complex biological system to evaluate a compound's therapeutic efficacy, pharmacokinetics, and safety profile in a whole-organism context.
This application note will focus on a subcutaneous xenograft model, a widely used and well-characterized platform for the initial in vivo assessment of anti-cancer drug candidates.[3][4][5]
Ethical Considerations and Regulatory Compliance
All animal experiments must be conducted in strict accordance with ethical guidelines to ensure humane treatment. It is mandatory to obtain approval from an Institutional Animal Care and Use Committee (IACUC) before initiating any study.[6][7] The experimental design and reporting should adhere to the ARRIVE (Animal Research: Reporting of In Vivo Experiments) guidelines to ensure transparency and reproducibility.[8][9][10][11][12]
Key Principles:
-
Replacement, Reduction, and Refinement (the 3Rs): Efforts should be made to replace animal studies with other methods where possible, reduce the number of animals used to the minimum required for statistical significance, and refine procedures to minimize any potential pain or distress.
-
Humane Endpoints: Clear criteria for euthanasia must be established to prevent unnecessary suffering.[13] This includes tumor size limits, body weight loss, and clinical signs of distress.
Experimental Design: A Step-by-Step Framework
The primary objective is to determine if 3-Methoxy-4'-piperidinomethyl benzophenone inhibits tumor growth in a validated mouse model. A secondary objective is to assess the dose-dependent effects and overall tolerability of the compound.
Phase 1: Animal Model Selection and Tumor Implantation
The choice of animal model is critical and depends on the specific research question.[5] For an initial efficacy screen of a novel compound, a Cell-Line Derived Xenograft (CDX) model using immunodeficient mice is a robust and cost-effective choice.[4][5][14] This model allows for the growth of human tumor cells without rejection by the host's immune system.
Protocol 1: Subcutaneous Tumor Implantation
-
Animal Selection: Utilize female athymic nude mice (e.g., NU/NU strain), 6-8 weeks of age. These mice lack a thymus and cannot mount a T-cell-mediated immune response, thus preventing rejection of human tumor xenografts.
-
Cell Line Preparation: Culture a human cancer cell line of interest (e.g., MDA-MB-231 for breast cancer, A549 for lung cancer) under standard sterile conditions. Harvest cells during the logarithmic growth phase.
-
Cell Viability and Counting: Perform a trypan blue exclusion assay to ensure high cell viability (>95%). Count the cells using a hemocytometer.
-
Implantation:
-
Resuspend the cells in a sterile, serum-free medium or a mixture with Matrigel® at a concentration of 5 x 10^7 cells/mL. Matrigel can enhance tumor take rate and growth.
-
Anesthetize the mouse using a recommended anesthetic agent (e.g., isoflurane).
-
Inject 100 µL of the cell suspension (containing 5 x 10^6 cells) subcutaneously into the right flank of each mouse using a 27-gauge needle.
-
-
Post-Implantation Monitoring: Monitor the animals daily for general health and check for tumor formation starting from day 3-4 post-implantation.
Phase 2: Efficacy and Dose-Response Evaluation
Once tumors reach a palpable, measurable size, the efficacy part of the study can begin.
Experimental Groups: A well-designed study includes multiple groups to ensure valid conclusions.
| Group | Treatment | Number of Animals (n) | Rationale |
| 1 | Vehicle Control | 10 | To assess tumor growth in the absence of the test compound. |
| 2 | 3-Methoxy-4'-piperidinomethyl benzophenone (Low Dose) | 10 | To evaluate the efficacy at a lower, potentially sub-therapeutic dose. |
| 3 | 3-Methoxy-4'-piperidinomethyl benzophenone (Mid Dose) | 10 | To determine the dose-response relationship. |
| 4 | 3-Methoxy-4'-piperidinomethyl benzophenone (High Dose) | 10 | To assess the maximum tolerated dose and maximal efficacy. |
| 5 | Standard-of-Care (SoC) Control | 10 | To benchmark the efficacy of the novel compound against a known drug. |
The number of animals per group should be determined by a power analysis to ensure statistical validity.[15][16]
Protocol 2: Compound Formulation and Administration
-
Formulation: The compound's solubility will dictate the choice of vehicle. Common vehicles include saline, PBS, or a solution containing DMSO and/or Tween® 80. The final concentration of organic solvents should be minimized to avoid toxicity.
-
Dose Calculation: Calculate the required dose for each animal based on its most recent body weight measurement. Dosing volumes should be consistent across all animals, typically 5-10 mL/kg for oral or intraperitoneal routes.[17][18][19]
-
Administration Route: The route of administration (e.g., oral gavage, intraperitoneal injection, intravenous injection) should be chosen based on the compound's properties and intended clinical application.[20][21]
-
Dosing Schedule: Administer the compound and vehicle according to a predetermined schedule (e.g., once daily, five days a week) for a specified duration (e.g., 21-28 days).
Data Collection and Endpoint Analysis
Systematic data collection is crucial for the accurate interpretation of the study's outcome.
In-Life Measurements
Protocol 3: Tumor Volume and Body Weight Measurement
-
Tumor Measurement: Using a digital caliper, measure the length (L) and width (W) of the tumor 2-3 times per week.[22][23][24] The tumor volume can be calculated using the formula: Volume = (L x W²) / 2 .[13][25]
-
Body Weight: Record the body weight of each animal at the same frequency as tumor measurements. Significant body weight loss (>15-20%) is an indicator of toxicity and may require euthanasia.
-
Clinical Observations: Monitor animals daily for any signs of distress, such as changes in posture, activity, or grooming habits.
Terminal Procedures and Ex Vivo Analysis
At the end of the study, or when humane endpoints are met, animals are euthanized.
Protocol 4: Euthanasia and Tissue Collection
-
Euthanasia: Perform euthanasia using an IACUC-approved method, such as CO2 asphyxiation followed by cervical dislocation.
-
Tumor Excision and Measurement: Carefully excise the tumor and record its final weight.
-
Tissue Preservation:
-
Fix a portion of the tumor in 10% neutral buffered formalin for histopathological analysis.[26]
-
Snap-freeze another portion in liquid nitrogen for subsequent molecular analyses (e.g., Western blot, RT-qPCR).
-
Collect major organs (liver, kidney, spleen, lungs) for histopathological assessment of potential toxicity.
-
Protocol 5: Histopathological Analysis
-
Tissue Processing: Process the formalin-fixed tumor and organ samples, embed them in paraffin, and section them.[26]
-
Staining: Stain the sections with Hematoxylin and Eosin (H&E) to visualize cellular morphology.[26]
-
Pathological Evaluation: A qualified pathologist should examine the slides to assess tumor characteristics (e.g., necrosis, apoptosis, mitotic index) and any signs of organ toxicity.[27][28][29] This analysis is a cornerstone for understanding the treatment's effect.[27][29]
Data Analysis and Interpretation
Statistical analysis is essential to determine if the observed effects are significant.[30]
-
Tumor Growth Inhibition (TGI): This is a key efficacy endpoint. It can be calculated for each treatment group relative to the vehicle control.
-
Statistical Tests: Use appropriate statistical tests, such as a one-way or two-way ANOVA followed by a post-hoc test, to compare tumor volumes and body weights between groups.[15] A p-value of <0.05 is typically considered statistically significant.
Example Data Summary Table:
| Group | Mean Tumor Volume (mm³) ± SEM (Day 21) | % TGI | Mean Body Weight Change (%) ± SEM |
| Vehicle Control | 1500 ± 150 | - | +5 ± 1.5 |
| Compound (Low Dose) | 1200 ± 130 | 20% | +4 ± 1.2 |
| Compound (Mid Dose) | 750 ± 90 | 50% | +1 ± 2.0 |
| Compound (High Dose) | 300 ± 50 | 80% | -8 ± 2.5 |
| Standard-of-Care | 450 ± 65 | 70% | -5 ± 1.8 |
Visualizations
Experimental Workflow Diagram
Caption: High-level workflow for the in vivo efficacy study.
Hypothetical Signaling Pathway
Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.
References
-
ARRIVE guidelines. (n.d.). Wikipedia. Retrieved from [Link][8]
-
ARRIVE guidelines (Animal Research: Reporting of In Vivo Experiments). (n.d.). NIH Office of Animal Care and Use. Retrieved from [Link][9]
-
ARRIVE Guidelines: Home. (n.d.). National Centre for the Replacement, Refinement and Reduction of Animals in Research. Retrieved from [Link][10]
-
Gao, J., et al. (2022). Application of Animal Models in Cancer Research: Recent Progress and Future Prospects. Frontiers in Oncology.[1]
-
Thabane, L., et al. (2013). Statistical Considerations for Preclinical Studies. Journal of Investigative Surgery.[15]
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About - ARRIVE Guidelines. (n.d.). National Centre for the Replacement, Refinement and Reduction of Animals in Research. Retrieved from [Link][11]
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Percie du Sert, N., et al. (2020). The ARRIVE guidelines 2.0: updated guidelines for reporting animal research. PLoS Biology.[12]
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Pharma Models. (2014). Animal Testing Significantly Advances Cancer Research. Retrieved from [Link][2]
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Day, C. P., et al. (2020). Spontaneous and Induced Animal Models for Cancer Research. Cancers.[3]
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Aljehani, M. R., et al. (2023). The importance of histopathological evaluation in cancer diagnosis and treatment. International Journal of Health Sciences.[27]
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Cerba Research. (n.d.). SOLID TUMOR TESTS HISTOPATHOLOGY & GENETICS. Retrieved from [Link][28]
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Kellar, A., & Craft, J. (2020). Statistical Analysis in Preclinical Biomedical Research. Methods in Molecular Biology.[30]
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Oncodesign Services. (n.d.). Cancer Animal Models | Oncology | CRO services. Retrieved from [Link]
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Teicher, B. A. (2006). Tumor models for efficacy determination. Molecular Cancer Therapeutics.[31]
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UC Davis Office of Research. (n.d.). IACUC Policies and Guidelines. Retrieved from [Link][6]
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Lazic, S. E. (2018). Research Design and Biostatistical Considerations in Preclinical Research. Methods in Molecular Biology.[16]
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Charles River Laboratories. (2023). The Evolving Cancer Mouse Model. Retrieved from [Link][14]
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Kafkafi, N., et al. (2024). A Brief Guide to Statistical Analysis of Grouped Data in Preclinical Research. ILAR Journal.[32]
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IDEAS Network. (2017). The role of a statistician in drug development: Pre-clinical studies. Retrieved from [Link][33]
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PRISYS Biotech. (2025). Key Considerations For Dosing Volume, PH, And Formulation in Animal Models. Retrieved from [Link][17]
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ResearchGate. (n.d.). Measurement of tumor dimensions and total tumor burden in mice by two methods. Retrieved from [Link][22]
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Jensen, M. M., et al. (2012). A Comparison of Imaging Techniques to Monitor Tumor Growth and Cancer Progression in Living Animals. Journal of Biomedicine and Biotechnology.[23]
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University at Buffalo. (n.d.). Animal Research (IACUC) Guidelines. Retrieved from [Link][34]
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WuXi Biologics. (n.d.). Efficacy Studies | In Vivo Pharmacology Services. Retrieved from [Link][35]
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Meyer, A. N., et al. (2023). Measurement of mouse head and neck tumors by automated analysis of CBCT images. Scientific Reports.[24]
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Un-Nisa, A., et al. (2021). Cancer models in preclinical research: A chronicle review of advancement in effective drug development. Journal of Advanced Research.[4]
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University of California, Berkeley. (2016). Dosing Techniques and Limits. Retrieved from [Link][18]
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TD2. (n.d.). Advancing Immunotherapy Research: Syngeneic Tumor Models for Preclinical Success. Retrieved from [Link][36]
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The University of Iowa. (n.d.). Policies and Guidelines - Vertebrate Animal Research. Retrieved from [Link][37]
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Scribd. (n.d.). Dosing in Animals (Oral, SC, Ip, Im). Retrieved from [Link][20]
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Noble Life Sciences. (n.d.). Cancer Models | Preclinical Tumor Models for Oncology Research. Retrieved from [Link][38]
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Turner, P. V., et al. (2011). Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider. JAALAS.[19]
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Wang, J., et al. (2024). Mathematical Modeling of Tumor Growth in Preclinical Mouse Models with Applications in Biomarker Discovery and Drug Mechanism Studies. Cancer Research Communications.[25]
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Wayne State University. (n.d.). Monitoring Tumor Growth in Rodents. Retrieved from [Link][13]
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da Silva, G. L. F., et al. (2021). Machine Learning Methods for Histopathological Image Analysis: A Review. Electronics.[39]
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Colorado State University. (n.d.). IACUC Policies and Guidelines. Retrieved from [Link][7]
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Crown Bioscience. (2023). Which Mouse Model Is Right For Your Cancer & Drug Development Preclinical Studies? Retrieved from [Link][5]
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Crown Bioscience. (2024). 5 Essential Steps for a Successful Immuno-Oncology In Vivo Study. Retrieved from [Link][40]
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Eurofins Discovery. (n.d.). In Vivo Oncology. Retrieved from [Link][41]
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Georgetown University. (n.d.). IACUC Policies, Guidelines and Standard Procedures. Retrieved from [Link][42]
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ScienceScholar. (2023). The importance of histopathological evaluation in cancer diagnosis and treatment. Retrieved from [Link][29]
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PRECAMA. (n.d.). Collection and histopathological analysis of tumour samples. Retrieved from [Link][26]
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Oncodesign Services. (n.d.). Efficacy study. Retrieved from [Link][43]
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The Jackson Laboratory. (2018). Tips to Design Successful Immuno-Oncology Efficacy Studies to Push Drug Discovery Further. Retrieved from [Link][44]
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Hopkins, C. R., et al. (2015). Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. Bioorganic & Medicinal Chemistry Letters.[45]
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PubMed. (2015). Synthesis and structure-activity relationships of a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. Retrieved from [Link][46]
-
ChemRxiv. (n.d.). Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. Retrieved from [Link][47]
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Topic: How to Formulate 3-Methoxy-4'-piperidinomethyl benzophenone for Animal Dosing
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive guide for the formulation of 3-Methoxy-4'-piperidinomethyl benzophenone, a novel compound with potential therapeutic applications, for preclinical animal dosing. The successful execution of in vivo studies hinges on the development of a safe, stable, and bioavailable formulation that ensures maximal exposure for pharmacokinetic and toxicological evaluation.[1] This guide details a systematic approach, beginning with essential pre-formulation characterization, followed by logical, step-by-step strategies for developing formulations suitable for oral, intravenous, and intraperitoneal administration. We emphasize the causality behind experimental choices, providing protocols that are both scientifically robust and practically applicable in a research setting.
Introduction: The Critical Role of Formulation in Preclinical Success
3-Methoxy-4'-piperidinomethyl benzophenone belongs to the benzophenone class of compounds, a scaffold that is ubiquitous in medicinal chemistry and noted for a wide range of biological activities. As with an estimated 90% of new chemical entities (NCEs), compounds like this often exhibit poor water solubility, posing a significant challenge for preclinical development.[2] An inadequate formulation can lead to poor absorption, variable exposure, and, consequently, misleading or inconclusive results from animal studies.
The primary objective of preclinical formulation is to develop a simple, safe, and effective delivery system to assess the compound's safety and pharmacokinetic profile.[3] This application note provides a framework for researchers to systematically approach this challenge, ensuring that the chosen formulation is appropriate for the compound's physicochemical properties, the intended route of administration, and the specific animal model.
Part 1: Pre-Formulation Assessment—The Foundation of Rational Design
Before any formulation can be developed, a thorough understanding of the active pharmaceutical ingredient's (API) physicochemical properties is essential.[4] This pre-formulation stage is the most critical phase, as the data generated will directly guide the selection of an appropriate formulation strategy.
Predicted Physicochemical Profile
Based on its chemical structure, we can predict the key properties of 3-Methoxy-4'-piperidinomethyl benzophenone:
| Property | Predicted Characteristic | Rationale & Formulation Implication |
| Aqueous Solubility | Poor at neutral pH | The large, hydrophobic benzophenone core is inherently insoluble in water.[5] |
| pH-Dependent Solubility | Significantly higher solubility at acidic pH | The piperidine moiety contains a basic tertiary amine. At a pH below its pKa, this nitrogen will be protonated, forming a more soluble salt. This is a primary strategy to exploit for aqueous formulations. |
| pKa | Estimated ~8.0 - 9.5 | The tertiary amine on the piperidine ring is the primary ionizable group. Knowing the pKa is crucial for developing pH-adjusted solution formulations. |
| Lipophilicity (LogP) | High | The molecule is predominantly non-polar, suggesting good solubility in organic solvents and lipids but poor aqueous solubility. This indicates it is likely a BCS Class II or IV compound.[6] |
| Stability | Generally stable; potential for photodegradation | Benzophenones are used as photoinitiators, implying sensitivity to UV light.[7] Formulations should be protected from light. Stability in acidic/basic conditions and in chosen vehicles must be tested. |
Experimental Workflow for Pre-Formulation Studies
The following workflow provides a systematic approach to gathering the necessary empirical data.
Caption: Workflow for pre-formulation assessment of the API.
Protocol: Kinetic Solubility Screening
Objective: To determine the approximate solubility of the API in a variety of pharmaceutically relevant vehicles.
Materials:
-
3-Methoxy-4'-piperidinomethyl benzophenone
-
Glass vials (2 mL)
-
Vehicle panel (see table below)
-
Vortex mixer and/or orbital shaker
-
HPLC system for concentration analysis
Procedure:
-
Weigh approximately 2-5 mg of the API into individual glass vials.
-
Add a small, precise volume (e.g., 100 µL) of the first test vehicle to each vial.
-
Vortex vigorously for 2 minutes and then place on an orbital shaker at room temperature for 1-2 hours to maximize dissolution.
-
Visually inspect for undissolved solid material.
-
If the solid is fully dissolved, add another aliquot of the API and repeat step 3. Continue this process until solid material remains, indicating saturation.
-
If the initial solid does not dissolve, add increasing volumes of the vehicle stepwise (e.g., add 100 µL increments) and repeat step 3 until the compound dissolves completely.
-
Once saturation is reached, centrifuge the samples to pellet any undissolved solid.
-
Carefully collect the supernatant and analyze the concentration using a calibrated HPLC method.
-
Record the solubility in mg/mL.
Recommended Initial Vehicle Screen:
| Vehicle Class | Specific Examples | Purpose |
| Aqueous Buffers | pH 2.0 (HCl), pH 4.5 (Acetate), pH 7.4 (Phosphate) | Assess pH-dependent solubility.[4] |
| Co-solvents | PEG 400, Propylene Glycol (PG), Ethanol, DMSO | Common solvents for increasing solubility of lipophilic compounds.[8] |
| Surfactants | 5% Tween® 80 in water, 5% Cremophor® EL in water | Can form micelles to solubilize poorly soluble APIs.[9] |
| Lipid Vehicles | Corn Oil, Sesame Oil | For oral dosing of highly lipophilic compounds. |
Part 2: Formulation Strategies & Vehicle Selection
Based on the pre-formulation data, a primary formulation strategy can be selected. The goal is to use the simplest possible formulation that achieves the target concentration and is safe for the animal.[10]
Strategy 1: pH-Adjusted Aqueous Solution (Preferred for IV/IP)
Rationale: This is the most desirable approach for parenteral routes. By protonating the basic piperidine nitrogen with an acid (e.g., HCl), a water-soluble salt is formed in situ. This avoids the use of potentially confounding organic co-solvents.
Protocol: Preparation of a 10 mg/mL HCl Salt Solution
-
Calculation: Weigh the required amount of 3-Methoxy-4'-piperidinomethyl benzophenone (free base) for your final desired volume and concentration.
-
Initial Slurry: Add the API to approximately 80% of the final required volume of Sterile Water for Injection, USP. The API will not dissolve and will form a slurry.
-
Acidification: While stirring continuously, add 1N HCl dropwise. Monitor the pH and observe for dissolution. The solid should begin to dissolve as the pH drops.
-
Target pH: Continue adding acid until all solid has dissolved. The target pH will likely be in the range of 3.0 - 5.0. Do not add a large excess of acid.
-
Final Volume: Once the API is fully dissolved, add Sterile Water for Injection to reach the final target volume (q.s.).
-
Quality Control: Measure the final pH and filter the solution through a 0.22 µm sterile filter (e.g., PVDF or PES) to ensure sterility and remove any particulates. Visually inspect for clarity.
-
Storage: Store in a sealed, light-protected vial at 2-8°C.
Strategy 2: Co-Solvent and Surfactant Systems
Rationale: If pH adjustment fails to achieve the target concentration, or if the required pH is physiologically unsuitable, a co-solvent system is the next logical choice.[10] Co-solvents work by reducing the polarity of the aqueous vehicle, allowing for the dissolution of hydrophobic molecules. Surfactants can further increase solubility.
Commonly Used GRAS (Generally Recognized As Safe) Vehicles:
| Vehicle Component | Max % (Typical, Route Dependent) | Notes & Cautions |
| PEG 400 | 40-60% | Excellent solubilizer, viscous. |
| Propylene Glycol | 30-50% | Good solvent. Can cause irritation at high concentrations.[8] |
| Ethanol | 10-20% | Potent solvent, but can have pharmacological effects. |
| Tween® 80 (Polysorbate 80) | 5-10% | Surfactant. Can cause hypersensitivity reactions in some species, especially dogs.[8] |
| DMSO | <10% | Excellent solvent, but can have pharmacological effects and alter membrane permeability. Use with caution. |
Protocol: Preparation of a 10 mg/mL Formulation in 10% DMSO / 40% PEG 400 / 50% Saline
-
Weigh API: Weigh the required amount of the API.
-
Initial Dissolution: Add the API to a glass vial and add the full amount of DMSO (10% of the final volume). Vortex until the API is completely dissolved. This step is critical.
-
Add Co-Solvent: Add the full amount of PEG 400 (40% of the final volume) and mix thoroughly until a homogenous solution is formed.
-
Aqueous Phase: Slowly add the saline (50% of the final volume) to the organic phase while vortexing. Add the aqueous phase in aliquots to prevent the API from precipitating out of solution (a phenomenon known as "crashing out").
-
Quality Control: Visually inspect the final formulation for clarity and absence of precipitation.
-
Storage: Store in a sealed, light-protected vial at 2-8°C.
Strategy 3: Aqueous Suspension (Oral Dosing)
Rationale: For very high doses or extremely insoluble compounds, a suspension may be the only viable option, particularly for the oral route. The goal is to create a uniform dispersion of fine API particles in an aqueous vehicle.
Protocol: Preparation of a 20 mg/mL Suspension in 0.5% Methylcellulose
-
Vehicle Preparation: Prepare the 0.5% (w/v) methylcellulose vehicle by slowly sprinkling the methylcellulose powder into heated (60-70°C) sterile water while stirring, then allowing it to cool to hydrate fully.
-
API Preparation: If possible, use micronized API to improve homogeneity and dissolution rate.
-
Wetting the API: In a glass mortar, add the weighed API. Add a small amount of the methylcellulose vehicle to create a thick, uniform paste. This ensures all particles are wetted and prevents clumping.
-
Dilution: Gradually add the remaining vehicle in small portions while continuously triturating with the pestle to create a smooth, homogenous suspension.
-
Quality Control: Visually inspect for uniformity. The suspension should be milky and free of large clumps.
-
Dosing: This formulation must be stirred continuously before and during dose administration to ensure dose accuracy. Use a magnetic stir bar or vortex immediately before drawing each dose.
Formulation Selection Decision Tree
This diagram helps guide the choice of formulation based on experimental solubility data and the intended administration route.
Caption: Decision tree for selecting the appropriate formulation strategy.
Part 3: Stability and Safety Considerations
Formulation Stability Testing
Once a lead formulation is developed, its stability must be confirmed for the intended duration of the study.[11]
Protocol: Short-Term Formulation Stability
-
Prepare a batch of the final formulation.
-
Divide it into aliquots and store under the planned study conditions (e.g., 2-8°C, protected from light) and at room temperature.
-
At specified time points (e.g., 0, 24h, 48h, 7 days), assess the aliquots for:
-
Visual Appearance: Clarity, color change, precipitation, particle re-suspendability.
-
pH: Ensure it remains within an acceptable range (e.g., ±0.5 units).
-
API Concentration: Analyze by HPLC to ensure it remains within ±10% of the initial concentration.[12]
-
Toxicological Safety
API Toxicity: Benzophenone and its derivatives have been associated with potential liver and kidney toxicity in animal studies, as well as endocrine-disrupting effects.[12][13][14][15] Researchers should be aware of these potential target organs during toxicological assessments.
Excipient Safety: Excipients are not inert and can have their own biological effects.[8]
-
Always use the lowest concentration of excipients necessary.
-
A "vehicle control" group must always be included in the animal study design to differentiate the effects of the vehicle from the effects of the API.
-
Consult literature for the known safety of excipients in the specific species and route of administration being used. For example, polysorbates can cause severe reactions in dogs, and high concentrations of propylene glycol can cause hemolysis and irritation.[8]
Conclusion
The formulation of 3-Methoxy-4'-piperidinomethyl benzophenone for animal dosing requires a systematic, data-driven approach. By beginning with a thorough physicochemical characterization, researchers can select the most appropriate strategy, moving from simple pH-adjusted solutions to more complex co-solvent systems or suspensions as dictated by the compound's properties. The detailed protocols and decision-making frameworks provided in this note are designed to empower scientists to develop robust, stable, and safe formulations, thereby increasing the likelihood of generating reliable and reproducible preclinical data.
References
-
Altasciences. CONSIDERATIONS TO ACHIEVE OPTIMAL PRECLINICAL FORMULATION AND DRUG PRODUCT MANUFACTURE. Available from: [Link]
-
Quay Pharma. (2020). Designing formulations for preclinical and early stage clinical studies. Available from: [Link]
-
SGS. Preclinical Formulation Development. Available from: [Link]
-
Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical research, 21(2), 201-230. (Note: While the specific article isn't in the search, the principles are covered by the general preclinical formulation guides like the NIH source). A similar general principle is available at: [Link]
-
Agno Pharmaceuticals. (2023). Complete Guide To Pre-Clinical Drug Product Manufacturing. Available from: [Link]
-
Drug Development & Delivery. (2015). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. Available from: [Link]
-
Garcia, R. P., et al. (2023). Impact of concerning excipients on animal safety: insights for veterinary pharmacotherapy and regulatory considerations. Frontiers in Veterinary Science, 10, 1259550. Available from: [Link]
-
Rhodes, M. C., et al. (2007). Carcinogenesis studies of benzophenone in rats and mice. Toxicology and applied pharmacology, 224(3), 281-289. Available from: [Link]
-
IOP Conference Series: Materials Science and Engineering. (2017). Significance of excipients to enhance the bioavailability of poorly water-soluble drugs in oral solid dosage forms: A Review. Available from: [Link]
-
Pharmaceutical Technology. (2022). Excipients for Solubility Enhancement of Parenteral Formulations. Available from: [Link]
-
Royal Society of Chemistry. (2018). Benzophenone: a ubiquitous scaffold in medicinal chemistry. RSC medicinal chemistry, 9(3), 289-304. Available from: [Link]
-
HBM4EU. (2022). Benzophenones - Substance report. Available from: [Link]
-
Solubility of Things. 4,4'-Methoxybenzophenone. Available from: [Link]
-
Ghazipura, M., et al. (2017). Exposure to benzophenone-3 and reproductive toxicity: A systematic review of human and animal studies. Reproductive toxicology, 73, 175-180. Available from: [Link]
-
Vilela, C., et al. (2021). Benzophenone-3: Comprehensive review of the toxicological and human evidence with meta-analysis of human biomonitoring studies. Environment international, 157, 106851. Available from: [Link]
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- 4. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. Preclinical Formulation Development | SGS [sgs.com]
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- 14. Exposure to benzophenone-3 and reproductive toxicity: A systematic review of human and animal studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. orbit.dtu.dk [orbit.dtu.dk]
Application Note: A Comprehensive Guide to the Validation of a Stability-Indicating HPLC Method for the Quantification of 3-Methoxy-4'-piperidinomethyl benzophenone
Abstract
This document provides a detailed framework and procedural guide for the validation of a stability-indicating analytical method for 3-Methoxy-4'-piperidinomethyl benzophenone, a novel pharmaceutical compound. The protocol is designed for researchers, quality control analysts, and drug development professionals, offering a comprehensive approach grounded in the principles of the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2][3] We will explore the causality behind each validation parameter, providing not just a methodology, but a robust system for ensuring data integrity and regulatory compliance. The validation encompasses specificity through forced degradation, linearity, range, accuracy, precision, sensitivity (LOD/LOQ), and robustness of a reversed-phase high-performance liquid chromatography (RP-HPLC) method.
Introduction: The Rationale for Rigorous Validation
In the pharmaceutical industry, an analytical method is not merely a procedure; it is the cornerstone of quality assessment, ensuring the safety and efficacy of a drug substance. For a novel molecule like 3-Methoxy-4'-piperidinomethyl benzophenone, establishing a validated, stability-indicating assay is a non-negotiable prerequisite for advancing through the development pipeline. A stability-indicating method is one that can accurately quantify the active pharmaceutical ingredient (API) without interference from any potential degradation products, impurities, or excipients.[4][5]
This application note moves beyond a simple checklist approach. It provides the scientific rationale for each step, empowering the analyst to understand the method's capabilities and limitations. Following these protocols will generate a comprehensive validation package demonstrating that the analytical procedure is unequivocally "fit for its intended purpose."[3][6]
Instrumentation and Materials
-
HPLC System: Agilent 1260 Infinity II LC System (or equivalent) with a quaternary pump, autosampler, multicolumn thermostat, and a Diode Array Detector (DAD).
-
Chromatography Data System (CDS): OpenLab CDS ChemStation Edition (or equivalent).
-
Analytical Column: Waters XBridge C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Chemicals:
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Water (Milli-Q or equivalent)
-
Formic Acid (ACS Grade)
-
Hydrochloric Acid (ACS Grade)
-
Sodium Hydroxide (ACS Grade)
-
Hydrogen Peroxide (30%, ACS Grade)
-
-
Standards:
-
3-Methoxy-4'-piperidinomethyl benzophenone Reference Standard (Characterized, purity >99.5%)
-
Placebo matrix (if validating for a drug product)
-
Proposed Analytical Method
The foundation of any validation is a well-developed analytical method. The following RP-HPLC method was established as the basis for this validation study, selected for its suitability in analyzing benzophenone-like structures.[7][8][9]
| Parameter | Condition |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Program | 0-5 min (30% B), 5-25 min (30-80% B), 25-30 min (80% B), 30.1-35 min (30% B) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection | UV at 275 nm |
| Diluent | 50:50 Methanol:Water |
System Suitability Testing (SST)
Causality: Before any analytical run, we must verify that the chromatographic system is performing adequately. SST is not a validation parameter itself but a prerequisite for valid data collection. It ensures that on a given day, with a specific column and mobile phase preparation, the system's performance is consistent and acceptable.
Protocol:
-
Prepare a system suitability solution containing 3-Methoxy-4'-piperidinomethyl benzophenone at the working concentration (e.g., 100 µg/mL).
-
Perform five replicate injections of the SST solution at the beginning of the validation run.
-
Calculate the mean and %RSD for retention time and peak area.
-
Determine the theoretical plates (N) and tailing factor (T).
Acceptance Criteria:
-
%RSD of Peak Area: ≤ 2.0%
-
%RSD of Retention Time: ≤ 1.0%
-
Tailing Factor (T): ≤ 2.0
-
Theoretical Plates (N): ≥ 2000
Validation Parameters and Protocols
The following sections detail the experimental design for each core validation parameter as mandated by ICH Q2(R2).[1][3]
Specificity (Stability-Indicating Nature)
Causality: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[10][11][12] For a stability-indicating method, this is demonstrated through forced degradation studies, which intentionally stress the API to produce potential degradants.[4][5][13] The goal is to prove that any degradant peaks are well-separated from the main API peak, ensuring accurate quantification over the product's shelf-life.
Protocol:
-
Sample Preparation: Prepare solutions of 3-Methoxy-4'-piperidinomethyl benzophenone (approx. 1 mg/mL) in the diluent.
-
Acid Hydrolysis: Add 1N HCl and heat at 80°C for 4 hours. Neutralize before injection.
-
Base Hydrolysis: Add 1N NaOH and heat at 80°C for 4 hours. Neutralize before injection.
-
Oxidative Degradation: Add 3% H₂O₂ and store at room temperature for 24 hours.[13]
-
Thermal Degradation: Expose the solid powder to 105°C for 48 hours, then dissolve in diluent.
-
Photolytic Degradation: Expose the solution to a photostability chamber delivering an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (per ICH Q1B guidelines).[14]
-
Analysis: Analyze an unstressed sample, a blank, and all stressed samples by HPLC. Use a DAD to assess peak purity for the main API peak in all chromatograms.
Acceptance Criteria:
-
The method must demonstrate baseline resolution (Rs > 2.0) between the main peak and all major degradation product peaks.
-
The peak purity analysis (e.g., purity angle < purity threshold) must confirm that the main API peak is spectrally homogeneous and free from co-eluting impurities in all stressed conditions.
-
A target degradation of 5-20% is ideal to ensure that the stability-indicating nature is adequately challenged.[5][14]
Linearity and Range
Causality: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified interval.[15][16] The range is the interval between the upper and lower concentrations for which the method has been proven to have suitable linearity, accuracy, and precision.[3][15][16] This is fundamental for accurate quantification.
Protocol:
-
Prepare a stock solution of the reference standard (e.g., 1000 µg/mL).
-
Perform serial dilutions to prepare at least five concentration levels covering 50% to 150% of the nominal assay concentration (e.g., 50, 75, 100, 125, 150 µg/mL).
-
Inject each concentration level in triplicate.
-
Plot a calibration curve of mean peak area versus concentration.
-
Perform a linear regression analysis to determine the slope, y-intercept, and correlation coefficient (r²).
Acceptance Criteria:
-
The correlation coefficient (r²) must be ≥ 0.999.[10]
-
The y-intercept should be statistically insignificant from zero.
-
A visual inspection of the plot should confirm a linear relationship.
| Concentration (µg/mL) | Replicate 1 (Area) | Replicate 2 (Area) | Replicate 3 (Area) | Mean Area |
| 50 | 251000 | 250500 | 251500 | 251000 |
| 75 | 376000 | 375500 | 376200 | 375900 |
| 100 | 501000 | 502000 | 501500 | 501500 |
| 125 | 627000 | 626500 | 627500 | 627000 |
| 150 | 752000 | 753000 | 752500 | 752500 |
| Regression Output | r²: 0.9999 | Slope: 5010 | Y-Int: 500 |
Accuracy
Causality: Accuracy measures the closeness of the test results to the true value.[11][17][18] It is typically determined through recovery studies by adding a known amount of analyte to a placebo (spiked sample), demonstrating that the method can accurately measure the analyte without interference from the sample matrix.
Protocol:
-
Prepare a placebo solution equivalent to the drug product formulation.
-
Spike the placebo with the API reference standard to achieve three concentration levels across the range (e.g., 80%, 100%, and 120% of the nominal concentration).
-
Prepare each concentration level in triplicate (for a total of nine determinations).[11]
-
Analyze the samples and calculate the percentage recovery for each preparation.
Acceptance Criteria:
-
The mean percent recovery should be within 98.0% to 102.0% for each concentration level.[10]
-
The %RSD for the recovery at each level should not exceed 2.0%.
| Level | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL) | % Recovery |
| 80% | 80.0 | 79.5 (n=3, RSD=0.8%) | 99.4% |
| 100% | 100.0 | 100.5 (n=3, RSD=0.6%) | 100.5% |
| 120% | 120.0 | 119.8 (n=3, RSD=0.7%) | 99.8% |
Precision
Causality: Precision expresses the degree of scatter between a series of measurements from the same homogeneous sample.[11][19] It is evaluated at two levels:
-
Repeatability (Intra-assay precision): Measures precision over a short interval under the same conditions.
-
Intermediate Precision: Expresses within-laboratory variations (e.g., different days, different analysts, different equipment).
Protocol:
-
Repeatability:
-
Prepare six individual samples of 3-Methoxy-4'-piperidinomethyl benzophenone at 100% of the test concentration.
-
Analyze all six samples on the same day by the same analyst.
-
Calculate the %RSD of the assay results.
-
-
Intermediate Precision:
-
Have a second analyst prepare and analyze another set of six samples on a different day using a different HPLC system (if available).
-
Calculate the %RSD for the second set and perform a statistical comparison (e.g., F-test) of the two data sets.
-
Acceptance Criteria:
-
Repeatability: %RSD for six preparations should be ≤ 2.0%.
-
Intermediate Precision: %RSD for the combined twelve preparations (from both days/analysts) should be ≤ 2.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Causality: LOD is the lowest amount of analyte that can be detected but not necessarily quantified as an exact value.[20][21][22] LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[20][21][23] These parameters define the sensitivity of the method, which is crucial for impurity analysis.
Protocol (Based on Standard Deviation of the Response and Slope):
-
Use the calibration curve data generated during the linearity study.
-
Calculate the standard deviation of the y-intercepts of the regression line (σ).
-
Use the slope (S) of the calibration curve.
-
Calculate LOD and LOQ using the following formulas:
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
-
-
Prepare and inject solutions at the calculated LOQ concentration to verify that the precision (%RSD) and accuracy at this level are acceptable.
Acceptance Criteria:
-
The signal-to-noise ratio for LOD is typically ≥ 3:1.
-
The signal-to-noise ratio for LOQ is typically ≥ 10:1.
-
Precision at the LOQ should meet predefined criteria (e.g., %RSD ≤ 10%).
Robustness
Causality: Robustness measures a method's capacity to remain unaffected by small, deliberate variations in method parameters.[24][25] This provides an indication of its reliability during normal usage and is critical before transferring the method to another laboratory.[24][26]
Protocol:
-
Analyze a system suitability sample while making small, deliberate changes to the nominal method parameters, one at a time.
-
Variations to Test:
-
Flow Rate: ± 0.1 mL/min (0.9 and 1.1 mL/min).
-
Column Temperature: ± 5°C (25°C and 35°C).
-
Mobile Phase Composition: ± 2% absolute in the organic modifier.
-
-
Evaluate the impact on system suitability parameters (retention time, peak shape, resolution).
Acceptance Criteria:
-
System suitability criteria must be met under all tested variations.
-
The changes should not produce a significant deviation in the final calculated assay value (e.g., < 2% difference from the nominal result).
Conclusion
This application note has detailed a comprehensive validation protocol for an RP-HPLC method intended for the quantification of 3-Methoxy-4'-piperidinomethyl benzophenone. By systematically evaluating specificity, linearity, range, accuracy, precision, sensitivity, and robustness, the method has been shown to be reliable, reproducible, and fit for its intended purpose in a regulated pharmaceutical environment. The successful execution of these protocols provides a high degree of assurance in the quality and integrity of the analytical data generated. Adherence to this framework supports successful regulatory submissions and ensures product quality throughout its lifecycle.[6][10]
References
-
Title: Validating Analytical Methods in Pharma: Accuracy, Specificity, Linearity & Robustness Explained Source: PharmTech URL: [Link]
-
Title: Limit of Blank, Limit of Detection and Limit of Quantitation Source: PMC - National Center for Biotechnology Information URL: [Link]
-
Title: Robustness Tests Source: LCGC International URL: [Link]
-
Title: Forced Degradation Studies for Stability Source: Nelson Labs URL: [Link]
-
Title: How To Perform Linearity and Range In Method Validation: Easy Tips Source: PharmaGuru URL: [Link]
-
Title: What Is HPLC Method Robustness Assessment and Its Importance? Source: Altabrisa Group URL: [Link]
-
Title: Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations Source: PharmaInfo URL: [Link]
-
Title: What is the difference between Limit of detection (LOD) and Limit of Quantification? Source: Lab-Training.com URL: [Link]
-
Title: Forced Degradation Study in Pharmaceutical Stability Source: Pharmaguideline URL: [Link]
-
Title: Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects Source: ResolveMass URL: [Link]
-
Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency URL: [Link]
-
Title: ICH Guidelines for Analytical Method Validation Explained Source: AMSbiopharma URL: [Link]
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Title: ICH Q2(R2) Guide: Analytical Method Validation Explained Source: IntuitionLabs URL: [Link]
-
Title: Implementing Robustness Testing for HPLC Methods Source: Separation Science URL: [Link]
-
Title: A practical guide to forced degradation and stability studies for drug substances Source: Onyx Scientific URL: [Link]
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Title: 3 Critical Parameters to Examine During HPLC Validation in Pharmaceutical School Source: AAPS URL: [Link]
-
Title: HPLC analytical tips: What is 'specificity'? Source: Biorelevant.com URL: [Link]
-
Title: Q 2 (R1) Validation of Analytical Procedures: Text and Methodology Source: International Council for Harmonisation URL: [Link]
-
Title: The 6 Key Aspects of Analytical Method Validation Source: Element Lab Solutions URL: [Link]
-
Title: Analytical Method Validation: Back to Basics, Part II Source: LCGC International URL: [Link]
-
Title: Validation of Analytical Procedures Q2(R2) Source: International Council for Harmonisation URL: [Link]
-
Title: What is meant by the limit of detection and quantification (LOD / LOQ)? Source: MPL Lösungsfabrik URL: [Link]
-
Title: Method Validation Essentials, Limit of Blank, Limit of Detection and Limit of Quantitation Source: Thomas A. Little Consulting URL: [Link]
-
Title: ICH and FDA Guidelines for Analytical Method Validation Source: Lab Manager URL: [Link]
-
Title: Comparison of different guidelines for 'linearity and range' parameter of analytical method validation Source: ResearchGate URL: [Link]
-
Title: Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies Source: LCGC International URL: [Link]
-
Title: Explain like I'm 5: Why are limit of detection (LoD) and limit of quantification (LoQ) important? Source: Reddit URL: [Link]
-
Title: Understanding the Four Types of Analytical Method Validation Source: Oxford Analytical Services URL: [Link]
-
Title: Accuracy and Precision - What's The Difference? Source: SCION Instruments URL: [Link]
-
Title: Analytical Method Validation: are your analytical methods suitable for intended use? Source: RSSL URL: [Link]
-
Title: Robustness Testing in HPLC Analysis of Clarithromycin, Norfloxacin, Doxycycline, Tinidazole and Omeprazole in Pharmaceutical Dosage forms Using Experimental Design Source: Bentham Science Publisher URL: [Link]
-
Title: Rapid determination of benzophenone derivatives in cereals using FaPEx coupled with ultra–high-performance liquid chromatography–tandem mass spectrometry Source: PMC - National Center for Biotechnology Information URL: [Link]
-
Title: Development and Validation of Benzophenone Derivatives in Packaged Cereal-Based Foods by Solid–Liquid Extraction and Ultrahigh-Performance Liquid Chromatography–Tandem Mass Spectrometry Source: MDPI URL: [Link]
-
Title: Separation of Benzophenone, 3-amino- on Newcrom R1 HPLC column Source: SIELC Technologies URL: [Link]
-
Title: Development and validation of an HPLC method for the determination of endocrine disruptors bisphenol A and benzophenone in thermochromic printing inks Source: Taylor & Francis Online URL: [Link]
-
Title: Development and validation of a new RP-HPLC-UV method for the simultaneous determination of phenytoin impurities, benzophenone, and benzil Source: AKJournals URL: [Link]
-
Title: 3.2.S.4.3 Validation of Analytical Procedures Source: U.S. Food and Drug Administration URL: [Link]
-
Title: Analytical Methods Source: Royal Society of Chemistry Publishing URL: [Link]
-
Title: Rapid determination of benzophenone derivatives in cereals using FaPEx coupled with ultra–high-performance liquid chromatograp Source: Journal of Food and Drug Analysis URL: [Link]
-
Title: Rapid multi-analyte quantification of benzophenone 4-methylbenzophenone and related derivatives from paperboard food packaging Source: ResearchGate URL: [Link]
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Troubleshooting & Optimization
Optimizing the reaction conditions for the synthesis of 3-Methoxy-4'-piperidinomethyl benzophenone
Welcome to the technical support resource for the synthesis of 3-Methoxy-4'-piperidinomethyl benzophenone. This guide is designed for chemistry professionals to provide in-depth, field-tested insights and robust troubleshooting strategies for this multi-step synthesis. We will navigate through a validated synthetic pathway, addressing common experimental challenges with scientifically-grounded solutions.
Recommended Synthetic Pathway
The direct Friedel-Crafts acylation of anisole with a 4-(piperidinomethyl)benzoyl derivative is often problematic. The basic nitrogen of the piperidine moiety readily complexes with the Lewis acid catalyst (e.g., AlCl₃), deactivating it and hindering the reaction.[1][2]
Therefore, a more reliable and higher-yielding three-step sequence is recommended. This pathway strategically introduces the piperidine group in the final step, circumventing catalyst-related complications.
Caption: Recommended three-step synthetic workflow.
Part 1: Frequently Asked Questions (FAQs)
This section addresses general, high-level questions regarding the synthesis.
Q1: What are the most critical safety precautions for this synthetic sequence? A1: The primary hazards involve the reagents used in the Friedel-Crafts acylation and radical bromination steps.
-
Aluminum Chloride (AlCl₃): Highly corrosive and reacts violently with water, releasing HCl gas. Always handle in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. Ensure all glassware is scrupulously dried to prevent an uncontrolled reaction.[1]
-
Acyl Chlorides (e.g., 4-Methylbenzoyl chloride): Corrosive and lachrymatory. Handle exclusively in a fume hood.
-
Solvents: Dichloromethane (DCM) and Carbon Tetrachloride (CCl₄) are hazardous. CCl₄, in particular, is a known carcinogen and hepatotoxin. If possible, consider substituting CCl₄ with a less toxic solvent like dibromomethane or cyclohexane for the bromination step.
-
N-Bromosuccinimide (NBS): A corrosive solid and a source of bromine. Avoid inhalation and skin contact.
Q2: Can I use 4-(piperidinomethyl)benzoyl chloride directly in a Friedel-Crafts reaction with anisole? A2: This approach is not recommended. The basic piperidine nitrogen will act as a Lewis base, reacting with the aluminum chloride catalyst. This forms a stable complex that deactivates the catalyst, effectively halting the desired acylation reaction.[1][2] The synthesis requires a stoichiometric amount of AlCl₃ because the ketone product also complexes with it; adding another Lewis base makes the reaction untenable.[1][3]
Q3: How should I monitor the progress of each reaction step? A3: Thin-Layer Chromatography (TLC) is the most effective method.
-
Eluent System: A good starting point for all steps is a mixture of hexane and ethyl acetate. You will likely need to increase the polarity (more ethyl acetate) for the more polar products in steps 2 and 3.
-
Visualization: Use a UV lamp (254 nm) for visualization, as all intermediates and the final product are UV-active. Staining with potassium permanganate can also be helpful, especially for visualizing the final product.
Q4: What is the purpose of the HCl and ice workup in the Friedel-Crafts reaction? A4: The workup serves two critical functions. First, the water hydrolyzes the excess aluminum chloride and breaks down the AlCl₃-ketone complex, liberating the product.[4] Second, the addition of ice manages the highly exothermic nature of this hydrolysis. Concentrated HCl is added to ensure the resulting aluminum hydroxides are converted to water-soluble aluminum salts (AlCl₃), which can be easily removed in the aqueous layer during extraction.[1][5]
Part 2: Detailed Protocols & Troubleshooting Guides
This section provides step-by-step procedures and addresses specific problems that may arise during each stage of the synthesis.
Step 1: Friedel-Crafts Acylation of Anisole
This reaction forms the benzophenone core structure via electrophilic aromatic substitution.[6][7]
-
Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Ensure the system is under a positive pressure of dry nitrogen.
-
Catalyst Suspension: To the flask, add anhydrous dichloromethane (DCM) followed by anhydrous aluminum chloride (AlCl₃, 1.2 equivalents). Cool the suspension to 0 °C using an ice bath.
-
Reactant Addition: In the dropping funnel, prepare a solution of 4-methylbenzoyl chloride (1.1 equivalents) and anisole (1.0 equivalent) in anhydrous DCM.
-
Reaction: Add the reactant solution dropwise to the stirred AlCl₃ suspension over 30-45 minutes, maintaining the temperature at 0 °C. After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours, monitoring by TLC.[5]
-
Workup: Once the reaction is complete, slowly and carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl.
-
Extraction & Purification: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with DCM. Combine the organic layers and wash sequentially with 1M NaOH solution, water, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from ethanol or by column chromatography.[1][6]
Q: My reaction yield is very low or I recovered only starting material. What went wrong? A: This is a common issue in Friedel-Crafts reactions and can be attributed to several factors.
Caption: Troubleshooting workflow for low yield in Friedel-Crafts acylation.
Q: My TLC shows multiple spots close to the product spot. What are the likely side products? A: The methoxy group of anisole is an ortho-, para-directing activator. While the para-product is sterically favored and typically major, some ortho-isomer (2-methoxy-4'-methylbenzophenone) can form.[6][8] If the reaction is run for too long or at elevated temperatures, there's a minor risk of polyacylation, although the acyl group is deactivating and generally prevents this.[9]
-
Solution: Ensure the reaction temperature is controlled, especially during the addition of reactants. Purify the crude product using column chromatography with a hexane/ethyl acetate gradient to separate the isomers.
Step 2: Radical Bromination of the Methyl Group
This step functionalizes the benzylic position, preparing it for the introduction of the piperidine nucleophile.
-
Setup: In a round-bottom flask, dissolve 3-methoxy-4'-methylbenzophenone (1.0 equivalent) in carbon tetrachloride (CCl₄) or a suitable alternative.
-
Reagent Addition: Add N-Bromosuccinimide (NBS, 1.1 equivalents) and a catalytic amount of a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.
-
Reaction: Heat the mixture to reflux (approx. 77 °C for CCl₄) and irradiate with a UV lamp or a standard incandescent light bulb to initiate the reaction. Monitor the reaction by TLC. The reaction is often complete when the solid succinimide byproduct floats to the surface.
-
Workup: Cool the reaction mixture to room temperature and filter off the succinimide.
-
Purification: Wash the filtrate with a saturated sodium thiosulfate solution to remove any remaining bromine, then with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. The crude 4'-(bromomethyl)-3-methoxybenzophenone is often used directly in the next step without further purification.
Q: The bromination reaction is very slow or does not initiate. A: Radical reactions can be sensitive to inhibitors and initiation conditions.
-
Initiator: Ensure your radical initiator (AIBN or benzoyl peroxide) is not expired.
-
Oxygen: Dissolved oxygen can inhibit radical chain reactions. Degassing the solvent by bubbling nitrogen through it for 15-20 minutes before starting the reaction can be beneficial.
-
Light Source: A standard household incandescent bulb (100W) placed near the flask is usually sufficient to initiate the reaction. Ensure the light source is active.
Q: I am observing dibromination or other side products. A: Over-bromination can occur if an excess of NBS is used or if the reaction is left for too long. Ring bromination is also a potential side reaction, although benzylic bromination is generally faster.
-
Solution: Use no more than 1.1 equivalents of NBS. Monitor the reaction closely by TLC and stop it as soon as the starting material is consumed. If significant side products form, purification by column chromatography will be necessary.
Step 3: Nucleophilic Substitution with Piperidine
This final step introduces the piperidine moiety to yield the target compound.
-
Setup: Dissolve the crude 4'-(bromomethyl)-3-methoxybenzophenone (1.0 equivalent) in a polar aprotic solvent like acetonitrile or DMF.
-
Reagent Addition: Add potassium carbonate (K₂CO₃, 2.0 equivalents) as a base to neutralize the HBr byproduct. Then, add piperidine (1.5 equivalents).[10]
-
Reaction: Stir the mixture vigorously at room temperature for 4-6 hours. Monitor the reaction by TLC until the starting bromide has been consumed.
-
Workup: Filter off the potassium salts and concentrate the filtrate under reduced pressure.
-
Extraction & Purification: Dissolve the residue in ethyl acetate and wash with water to remove any remaining salts and excess piperidine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the final product by column chromatography on silica gel.
Q: The substitution reaction is incomplete. A: While this reaction is typically efficient, incomplete conversion can occur.
-
Solution: Gently heating the reaction mixture to 40-50 °C can increase the rate. Ensure the piperidine used is fresh and the K₂CO₃ is finely powdered to maximize its surface area.
Q: My final product is difficult to purify and appears to contain a salt. A: It is possible to form a small amount of the quaternary ammonium salt by reaction of the product with another molecule of the starting benzylic bromide.
-
Solution: This impurity is highly polar and can often be removed by washing the organic solution thoroughly with water during the workup. If it persists, it will remain at the baseline on a silica gel column, allowing for effective purification of the desired tertiary amine product. Using a slight excess of piperidine helps to minimize this side reaction.[11]
Optimized Reaction Conditions Summary
| Step | Reaction | Key Reagents & Stoichiometry | Solvent | Temperature | Typical Yield |
| 1 | Friedel-Crafts Acylation | Anisole (1.0 eq), 4-Methylbenzoyl chloride (1.1 eq), AlCl₃ (1.2 eq) | Anhydrous DCM | 0 °C to RT | 75-85% |
| 2 | Radical Bromination | 3-Methoxy-4'-methylbenzophenone (1.0 eq), NBS (1.1 eq), AIBN (cat.) | CCl₄ | Reflux (~77 °C) | 80-90% (crude) |
| 3 | Nucleophilic Substitution | 4'-(Bromomethyl)-3-methoxybenzophenone (1.0 eq), Piperidine (1.5 eq), K₂CO₃ (2.0 eq) | Acetonitrile | RT to 40 °C | 85-95% |
References
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- ResearchGate. (n.d.). Optimization of the reaction conditions. 1 a (0.30 mmol), benzophenone....
- MedchemExpress. (n.d.). 4-Formylbenzoic acid (Synonyms: Tetraphthalaldehydic acid).
- ChemicalBook. (n.d.). 4-(4-Methylpiperazin-1-ylmethyl)benzoic acid synthesis.
- Chem.libretexts.org. (2022). Eschweiler-Clarke reaction.
- Wikipedia. (2023). Eschweiler–Clarke reaction.
- Benchchem. (2025). Identifying common side products in benzophenone oxime reactions.
- Google Patents. (n.d.). WO2013008242A1 - A process for the preparation of highly pure 4-(4-methyl piperazinomethyl) benzoic acid dihydrochloride.
- YouTube. (2017).
- MDPI. (2025).
- Oreate AI Blog. (2026). The Chemical Properties and Synthesis of 4-Formylbenzoic Acid Explained.
- ChemicalBook. (n.d.). 3-METHOXY-4'-METHYLBENZOPHENONE synthesis.
- University of Wisconsin-Madison. (n.d.).
- Oreate AI Blog. (2026). Recent Advances in Molecular Research: Molecular Characteristics and Application Prospects of Benzophenone and Orforglipron.
- Chemistry Steps. (2023).
- StuDocu. (2006). Friedel-Crafts Acylation of Anisole Name of Student CHE 171 Section 101 10/4/06 Abstract.
- Chem.libretexts.org. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
- PrepChem.com. (n.d.). Synthesis of 3-(1-Piperidinylmethyl)benzoic acid, methyl ester.
- YouTube. (2020).
- Benchchem. (n.d.). Application Notes and Protocols: 4-Methoxy-3'-methylbenzophenone in Organic Synthesis.
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Overcoming solubility challenges of 3-Methoxy-4'-piperidinomethyl benzophenone in biological buffers
Case ID: SOL-BENZ-042 Status: Active Support Assigned Scientist: Dr. A. Vance, Senior Application Scientist Topic: Overcoming solubility challenges in biological buffers[1]
Executive Summary & Chemical Profile[2][3]
User Inquiry: "My compound precipitates immediately upon dilution into PBS pH 7.4. I need a stable 100 µM working solution for a cell-based assay."
Scientist's Analysis: 3-Methoxy-4'-piperidinomethyl benzophenone presents a classic "lipophilic base" challenge. Its structure contains two conflicting domains:
-
Hydrophobic Core: The benzophenone scaffold and methoxy group drive high lipophilicity (LogP > 3.5 estimated), promoting aggregation in aqueous media.
-
Ionizable Headgroup: The piperidine nitrogen (pKa ≈ 9.5–10.0) allows protonation.
The Trap: While the compound is cationic at pH 7.4 (protonated), the hydrophobic surface area of the benzophenone rings often overrides the solvation energy provided by the single charge. Furthermore, in high-salt buffers like PBS, the "salting-out" effect and the common ion effect (if using chloride salts) can force the compound out of solution.
Troubleshooting & FAQs
Q1: I dissolved the powder in DMSO, but it turns cloudy when I add water. Why?
A: This is "solvent shock." When you add a high-concentration DMSO stock directly to water, the dielectric constant changes rapidly. The hydrophobic benzophenone cores aggregate faster than they can solvate. Correction:
-
Never add water to DMSO stock.
-
Always add the DMSO stock dropwise into the vortexing buffer.
-
Better yet: Use an intermediate dilution step (see Protocol B).
Q2: Can I just acidify the buffer?
A: Only if your assay tolerates it. At pH < 5, the solubility increases significantly because the piperidine is fully protonated and the excess protons suppress the free base equilibrium. However, most biological assays require pH 7.4. Workaround: Use a buffer with a lower ionic strength (e.g., 10 mM HEPES) instead of PBS (150 mM salts) to reduce the salting-out effect.
Q3: Is the cloudiness reversible?
A: Rarely. Once benzophenones form micro-crystals (kinetic precipitation), redissolving them requires high energy (sonication) or heat, which may degrade the compound or damage biological proteins in your assay. Prevention is the only cure.
Solubilization Strategies & Protocols
Strategy A: The "Golden Ratio" Cosolvent System
Best for: Acute assays (< 4 hours), biochemical assays.[1]
This method uses a surfactant to stabilize the transition from organic to aqueous phase.
Reagents:
-
Stock Solvent: 100% DMSO (Anhydrous)
-
Surfactant: Tween-80 (10% w/v stock in water)
-
Buffer: HEPES or Tris (pH 7.4)
Protocol:
-
Prepare Stock: Dissolve 3-Methoxy-4'-piperidinomethyl benzophenone in DMSO to 10 mM . Sonicate until clear.
-
Prepare Intermediate: Mix 10 µL of Stock + 10 µL of Tween-80 (10% stock). Vortex vigorously.
-
Final Dilution: Slowly pipette the 20 µL mixture into 980 µL of pre-warmed (37°C) Buffer while vortexing.
-
Final Conc: 100 µM Compound, 1% DMSO, 0.1% Tween-80.
-
Strategy B: Cyclodextrin Complexation (The "Gold Standard")
Best for: Long-term cell culture (> 24 hours), in vivo studies.[1]
Hydroxypropyl-β-Cyclodextrin (HP-β-CD) forms a toroidal "bucket" around the hydrophobic benzophenone core, shielding it from water while maintaining solubility.
Protocol:
-
Prepare Vehicle: Dissolve 20% (w/v) HP-β-CD in your desired buffer (e.g., PBS). Sterile filter (0.22 µm).
-
Prepare Stock: Dissolve compound in DMSO to 20 mM .
-
Complexation Step:
-
Add 5 µL of DMSO Stock to 995 µL of the 20% HP-β-CD vehicle .
-
Crucial: Sonicate in a water bath at 37°C for 10–15 minutes.
-
Result: A clear, stable solution where the cyclodextrin encapsulates the drug.
-
Visual Workflows
Diagram 1: Troubleshooting Decision Tree
Use this logic flow to determine the cause of precipitation.
Caption: Logical diagnostic path for identifying the root cause of precipitation events.
Diagram 2: Cyclodextrin Complexation Workflow
The recommended method for ensuring stability in biological assays.[1]
Caption: Step-by-step protocol for encapsulating the benzophenone derivative in cyclodextrin.
Validation Data (Reference Values)
Use these theoretical values to benchmark your solubility expectations.
| Parameter | Value (Approx.) | Implication |
| pKa (Piperidine) | 9.5 – 10.2 | Positively charged at pH 7.4 (Good for solubility, but not sufficient alone). |
| LogP (Octanol/Water) | > 3.5 | Highly lipophilic. Drives precipitation in water. |
| Solubility (PBS pH 7.4) | < 10 µM | Poor. Requires carriers (CD/Tween) for higher conc. |
| Solubility (pH 4.0) | > 1 mM | High solubility due to full ionization. |
| Solubility (DMSO) | > 50 mM | Excellent stock solvent. |
References
-
Rinner, U., et al. (2012). Structure–Activity Relationships, Ligand Efficiency, and Lipophilic Efficiency Profiles of Benzophenone-Type Inhibitors.[1][2] Journal of Medicinal Chemistry.[2]
-
Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques.[3][4] ISRN Pharmaceutics.
-
Fluorochem. (n.d.). 2-(Piperidinomethyl)benzophenone Product Sheet.
-
Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers.[3] Advanced Drug Delivery Reviews.
Sources
How to minimize the formation of impurities in 3-Methoxy-4'-piperidinomethyl benzophenone synthesis
The following guide serves as a comprehensive technical support resource for the synthesis of 3-Methoxy-4'-piperidinomethyl benzophenone . It addresses the specific impurity profiles associated with the three-stage synthesis route: Friedel-Crafts acylation, Radical Bromination, and Nucleophilic Amination.
Topic: Minimizing Formation of Impurities (Isomers, Over-halogenated species, and Quaternary Salts) Ticket ID: CHEM-SUP-8821 Status: Resolved (Technical Guide Attached)
Synthesis Overview & Impurity Landscape
The synthesis of 3-Methoxy-4'-piperidinomethyl benzophenone typically proceeds via a three-step convergent pathway. Impurities generated at early stages often carry over, complicating final purification.
The Validated Pathway:
-
Friedel-Crafts Acylation: 3-Methoxybenzoyl chloride + Toluene
3-Methoxy-4'-methylbenzophenone.[1] -
Wohl-Ziegler Bromination: Radical bromination of the methyl group
4'-(Bromomethyl)-3-methoxybenzophenone. -
Nucleophilic Substitution: Displacement of bromide by piperidine
Target Molecule.
Pathway & Impurity Map
The following diagram illustrates the critical control points where impurities diverge from the main pathway.
Caption: Critical control points for impurity generation in the 3-stage synthesis of 3-Methoxy-4'-piperidinomethyl benzophenone.
Step-by-Step Troubleshooting & Optimization
Stage 1: Friedel-Crafts Acylation
Objective: Selective formation of the para isomer (4'-methyl) while suppressing the ortho isomer (2'-methyl).
The Problem: The methoxy group on the benzoyl chloride is deactivating, but the toluene substrate is activated. Toluene directs ortho/para. Steric hindrance usually favors para, but high temperatures increase ortho substitution (thermodynamic control).
Protocol for Impurity Minimization:
-
Temperature Control: Maintain reaction temperature between 0°C and 5°C during the addition of the acid chloride to the AlCl
/Toluene complex. Higher temperatures (>25°C) significantly increase the ortho isomer (Impurity A). -
Order of Addition: Add the 3-methoxybenzoyl chloride dropwise to a pre-cooled suspension of AlCl
in Toluene/DCM . Do not add AlCl to the mixture, as localized heating causes side reactions. -
Solvent Choice: Use Dichloromethane (DCM) or 1,2-Dichloroethane as a co-solvent. Pure toluene can lead to poly-acylation.
FAQs for Stage 1:
Q: Why am I seeing a large peak at RRT 0.95 in HPLC? A: This is likely the 2'-methyl isomer . It has a very similar polarity to the product. It is best removed by recrystallization from Ethanol/Hexane rather than column chromatography, as the crystal lattice differences are more pronounced than polarity differences.
Stage 2: Radical Bromination (Wohl-Ziegler)
Objective: Monobromination of the benzylic methyl group.
The Problem: The reaction competes between mono-bromination (desired), di-bromination (Impurity C), and ring bromination (Impurity D).
Protocol for Impurity Minimization:
-
Stoichiometry: Use a slight deficit of N-Bromosuccinimide (NBS) (0.95 - 0.98 equivalents). Never use excess NBS. It is better to leave 5% unreacted starting material (which is easily separated) than to form the dibromo impurity (which is inseparable).
-
Initiator: Use AIBN (Azobisisobutyronitrile) or Benzoyl Peroxide with a 60-70°C reflux.
-
Light Source: If chemical initiation is slow, use a tungsten lamp.
-
Scavenging HBr: The byproduct HBr can catalyze ionic bromination on the methoxy ring (Impurity D). Add a small amount of solid K
CO or epoxy scavengers to the reaction mixture to neutralize HBr in situ.
Data: Effect of NBS Equivalents on Purity
| NBS Equivalents | Mono-bromo (Target) | Di-bromo (Impurity) | Unreacted SM |
| 0.95 eq | 92% | < 0.5% | 7.5% |
| 1.05 eq | 88% | 8.0% | 4.0% |
| 1.20 eq | 65% | 35.0% | 0% |
Stage 3: Amination (Nucleophilic Substitution)
Objective: Clean displacement of bromide by piperidine without quaternary salt formation.
The Problem: The product is a tertiary amine. If it reacts with another molecule of benzyl bromide, it forms a quaternary ammonium salt (Impurity E). This happens if the local concentration of bromide is high relative to piperidine.
Protocol for Impurity Minimization:
-
Reverse Addition: Do not add piperidine to the bromide. Add the bromide solution dropwise to a solution of excess piperidine. This ensures the bromide always encounters a high concentration of amine, favoring mono-alkylation.
-
Base Selection: Use K
CO in Acetonitrile or DMF . Avoid strong hydroxide bases (NaOH/KOH) which promote hydrolysis to the benzyl alcohol (Impurity F). -
Temperature: Run at Room Temperature (20-25°C) . Heating promotes elimination and quaternary salt formation.
FAQs for Stage 3:
Q: My product is an oil that won't crystallize. How do I purify it? A: The free base is often an oil. Convert it to the Hydrochloride (HCl) or Oxalate salt . Dissolve the crude oil in dry ether/ethyl acetate and bubble dry HCl gas (or add HCl in dioxane). The salt will precipitate as a solid, leaving non-basic impurities (like unreacted bromide or hydrolysis alcohol) in the solution.
Analytical Reference Table
Use this table to identify impurities in your LC-MS or GC-MS data.
| Component | Structure Description | Relative Retention Time (RRT) | Mass Shift (vs Target) | Origin |
| Target | 3-Methoxy-4'-piperidinomethyl BP | 1.00 | M+ | Product |
| Impurity A | 2'-Methyl Isomer | 0.95 - 0.98 | M+ (Isobaric) | Stage 1 (Ortho attack) |
| Impurity B | 3-Methoxybenzoic Acid | 0.20 - 0.30 | M - 148 | Stage 1 (Hydrolysis) |
| Impurity C | Dibromomethyl intermediate | 1.20 | M + 79 (Br isotope) | Stage 2 (Over-reaction) |
| Impurity E | Quaternary Ammonium Salt | N/A (Polar/Ionic) | 2M + (Dimer) | Stage 3 (Bis-alkylation) |
| Impurity F | Benzyl Alcohol Derivative | 0.60 | M - 67 | Stage 3 (Hydrolysis) |
References
-
National Institutes of Health (NIH). (2015). Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides. Retrieved from [Link]
-
Beilstein Journals. (2022). Synthesis of piperidine derivatives by electroreductive cyclization. Retrieved from [Link]
Sources
Improving the long-term stability of 3-Methoxy-4'-piperidinomethyl benzophenone stock solutions
Technical Support Center: Long-Term Stability Guide Compound: 3-Methoxy-4'-piperidinomethyl benzophenone (MPB) Document ID: TS-MPB-STAB-01 Version: 2.4 (Current)
Introduction: The Stability Paradox
Researchers often treat 3-Methoxy-4'-piperidinomethyl benzophenone (MPB) as a simple organic solid, but its structure contains two antagonistic functional groups that create a "stability paradox" in solution:
-
The Benzophenone Core: A potent photo-initiator that actively absorbs UV light to generate free radicals.
-
The Piperidinomethyl Arm: A tertiary benzylic amine that is highly susceptible to oxidative degradation (N-oxide formation) and hygroscopic precipitation.
This guide moves beyond generic "store at -20°C" advice. It provides a chemically grounded, self-validating system to ensure your stock solutions remain potent for 6–12 months.
Module 1: Solvent Selection & Preparation (The Foundation)
The Core Problem: DMSO is the standard solvent, but it is hygroscopic. MPB is a lipophilic base. As DMSO absorbs atmospheric water, the solvent polarity shifts, causing the hydrophobic MPB to "crash out" (precipitate) or undergo hydrolysis.[1]
Protocol: The Anhydrous Aliquot Method
Do not store one large stock bottle. Every freeze-thaw cycle introduces moisture.
-
Solvent Choice:
-
Primary: Anhydrous DMSO (Dimethyl Sulfoxide), ≥99.9%.
-
Alternative: Anhydrous Ethanol (only if low-temperature storage is not possible, but evaporation risk is higher).
-
Avoid: Water/Buffer mixtures for long-term storage. The amine will protonate, but the benzophenone core will remain lipophilic, leading to colloidal aggregation.
-
-
Preparation Steps:
-
Step 1: Weigh MPB in a low-humidity environment (glove box or desiccated hood).
-
Step 2: Dissolve to 10 mM or 50 mM . Note: Concentrations >50 mM increase the risk of cold-induced precipitation.
-
Step 3 (Critical): Purge the headspace of the master vial with Argon or Nitrogen gas for 30 seconds to displace oxygen.
-
Step 4: Aliquot immediately into single-use amber glass vials (20 µL – 100 µL).
-
Step 5: Seal with Teflon-lined caps (avoid rubber, which leaches plasticizers into DMSO).
-
Data: Solvent Hygroscopicity Impact
| Time Exposed to Air (50% RH) | Water Content in DMSO (%) | MPB Solubility Status |
|---|---|---|
| 0 Hours | < 0.1% | Fully Soluble (Clear) |
| 2 Hours | ~ 1.5% | Soluble |
| 24 Hours | ~ 5.0% | Micro-precipitates (Hazy) |
| 1 Week | > 10.0% | Visible Crystal Formation |
Module 2: Environmental Stressors (The Enemies)
Photochemical Degradation (The Benzophenone Effect)
The benzophenone moiety is a "UV sponge." Upon exposure to light (specifically 290–360 nm), it forms a triplet state biradical . This radical can abstract hydrogen atoms from the solvent or the piperidine ring, leading to irreversible structural changes.
-
Symptom: Solution turns from clear/colorless to yellow or light brown .
-
Prevention: Use Amber borosilicate glass (Type 1). Foil wrapping is a mandatory redundancy for long-term storage.
Oxidative Deamination (The Piperidine Vulnerability)
The nitrogen in the piperidine ring is a "benzylic amine." It is prone to oxidation by atmospheric oxygen, forming N-oxides . This reaction is accelerated by light and trace metals.
-
Symptom: Shift in LC-MS retention time (N-oxides are more polar) without visible precipitation.
-
Prevention: Inert gas overlay (Argon/Nitrogen) is required.
Module 3: Visualizing the Stability Logic
The following diagram outlines the decision-making process for handling MPB stock solutions.
Caption: Logic flow for MPB stock preparation and quality control checkpoints.
Module 4: Troubleshooting & FAQs
Q1: My stock solution was clear yesterday, but today it looks hazy/cloudy. Can I still use it?
-
Diagnosis: This is likely water-induced precipitation . DMSO is hygroscopic.[1][2][3] If the vial was left uncapped or stored in a humid fridge, it absorbed water, lowering MPB solubility.
-
The Fix:
-
Warm the solution to 37°C for 5 minutes.
-
Sonicate for 60 seconds.
-
Validation: If it clears completely, it is usable. If a fine dust remains, the compound has crystallized into a thermodynamic stable state that is hard to redissolve. Discard.
-
Q2: The solution has turned a distinct yellow color. Is this normal?
-
Diagnosis: No. This indicates photochemical degradation (ketyl radical formation) or N-oxide formation .
-
The Fix: Discard immediately. The breakdown products of benzophenones are often reactive and will interfere with biological assays (false positives in kinase/binding assays).
Q3: Can I store MPB in polystyrene (PS) or polypropylene (PP) tubes?
-
Diagnosis: Avoid plastics. Lipophilic benzophenones have high affinity for polymers and will "stick" to the walls of the tube (sorption), effectively lowering the concentration of your stock.
-
The Fix: Use Borosilicate Glass vials with Teflon-lined caps.
Q4: I see a new peak in my LC-MS trace at M+16. What is it?
-
Diagnosis: This is the N-oxide (Oxygen mass = 16). It confirms oxidative degradation of the piperidine ring.
-
The Fix: Your storage conditions are not anaerobic. Ensure future stocks are purged with Argon.
References
-
ICH Harmonised Tripartite Guideline. (1996). Photostability Testing of New Drug Substances and Products Q1B. International Council for Harmonisation. Link
-
Gaylord Chemical. (2020). Dimethyl Sulfoxide (DMSO) Physical Properties & Hygroscopicity Data. Gaylord Chemical Technical Bulletin. Link
-
Bickel, M. H. (1969). The Pharmacology and Biochemistry of N-Oxides. Pharmacological Reviews, 21(4), 325–355.[4] (Foundational text on tertiary amine oxidation). Link
-
Cheng, X., et al. (2003). Stability of compounds in DMSO solutions. Journal of Biomolecular Screening, 8(3), 292-304. (Establishes the freeze-thaw degradation cycles in DMSO). Link
Sources
Troubleshooting poor reproducibility in biological assays with 3-Methoxy-4'-piperidinomethyl benzophenone
Product Support ID: CAS 898771-01-2 | Class: Benzophenone Derivative / Basic Amine
Executive Summary: Why is my assay failing?
Welcome to the Technical Support Center. If you are experiencing poor reproducibility with 3-Methoxy-4'-piperidinomethyl benzophenone , you are likely encountering artifacts driven by its dual physicochemical nature :
-
The Benzophenone Core: Highly lipophilic and photo-reactive.
-
The Piperidine Moiety: A basic amine (pKa ~10-11) that creates extreme pH sensitivity.
Data inconsistency with this compound typically manifests as "shifting IC50s," "compound disappearance" (loss of signal), or false positives in viability assays. This guide deconstructs these failure modes into actionable troubleshooting steps.
Diagnostic Troubleshooting Guide
Issue A: "My IC50 values shift significantly between biological replicates."
Root Cause 1: pH-Dependent Protonation State The piperidine group is a strong base. At physiological pH (7.4), the molecule exists almost exclusively (>99%) in its protonated, cationic form. Small fluctuations in buffer pH (e.g., pH 7.2 vs. 7.6) can alter the ratio of neutral-to-charged species, drastically affecting membrane permeability and target binding.
-
The Fix:
-
Buffer Locking: Do not rely on bicarbonate buffering alone (which drifts with CO2). Supplement assay media with 10–25 mM HEPES to clamp pH at 7.4.
-
Check Your DMSO Spike: High concentrations of DMSO can shift the pKa of the buffer system. Keep DMSO <0.5% v/v and consistent across all wells.
-
Root Cause 2: P-Glycoprotein (P-gp) Efflux Benzophenone derivatives with basic amines are classic substrates for the P-glycoprotein efflux pump (MDR1). If your cell line expresses heterogeneous levels of P-gp (e.g., varying passage numbers in Caco-2, HepG2, or resistant cancer lines), intracellular concentration will fluctuate wildly.
-
The Fix:
-
Validating Control: Run the assay in the presence of a P-gp inhibitor (e.g., Verapamil or Cyclosporin A) to see if potency stabilizes.
-
Passage Control: Strictly synchronize cell passage numbers. P-gp expression often increases with higher passage counts.
-
Issue B: "The compound seems to disappear or lose potency over time."
Root Cause 3: Non-Specific Binding (NSB) The lipophilic benzophenone core drives rapid adsorption to polystyrene (PS) plastics. In low-protein buffers (e.g., biochemical kinase assays), up to 60% of the compound can be lost to the tube walls or plate surface before the assay begins.
-
The Fix:
-
Material Switch: Use Low-Binding Polypropylene plates and reservoirs. Avoid standard polystyrene for serial dilutions.
-
Carrier Protein: Ensure your assay buffer contains at least 0.1% BSA or 0.01% Triton X-100 to sequester the compound in solution and prevent wall adsorption.
-
Root Cause 4: Photochemical Degradation Benzophenones are photo-active moieties often used in photo-affinity labeling. While they require UV (350–360 nm) for radical formation, prolonged exposure to ambient fluorescent lab light (which contains trace UV) can induce slow degradation or cross-linking to media proteins.
-
The Fix:
-
Amber Everything: Store stocks in amber glass vials.
-
Dark Incubation: Perform incubations covered with foil. Critical: Never prep this compound in a biosafety cabinet with the UV light on.
-
Optimized Preparation Protocol
Standard protocols often fail because they ignore the solubility "crash" that happens when diluting a hydrophobic stock into aqueous media.
Step-by-Step: The "Intermediate Dilution" Method
Objective: Prevent microprecipitation during the transition from 100% DMSO to aqueous buffer.
-
Master Stock Preparation:
-
Dissolve solid 3-Methoxy-4'-piperidinomethyl benzophenone in anhydrous DMSO to 10 mM.
-
Note: Avoid Ethanol; it evaporates too quickly, changing concentrations.
-
Store at -20°C in amber glass.
-
-
Intermediate Plate (The "Step-Down"):
-
Do not pipette 10 mM stock directly into cell media. The 1000-fold concentration shock causes immediate precipitation that is invisible to the naked eye.
-
Prepare a 100x Intermediate Plate in 100% DMSO (e.g., if final test is 10 µM, intermediate is 1 mM).
-
Perform all serial dilutions in 100% DMSO .
-
-
Final Dosing:
-
Transfer 1 µL from the Intermediate Plate to 199 µL of Assay Media (pre-warmed).
-
Mix immediately by rapid pipetting or orbital shaking (700 rpm for 30s).
-
Result: A stable 0.5% DMSO solution with no microprecipitates.
-
Data & Visualization
Table 1: Physicochemical Impact on Assay Performance
| Parameter | Property of Compound | Impact on Assay | Mitigation Strategy |
| LogP | High (Lipophilic) | Adsorption to plastic; Microprecipitation. | Use Low-binding plastics; Intermediate DMSO dilution step. |
| pKa | ~10-11 (Piperidine) | Cationic at pH 7.4; Permeability varies with pH. | Buffer with HEPES; Monitor media pH strictly. |
| UV Abs | Benzophenone core | Photo-activation / Degradation. | Protect from light; Use amber vials. |
| Transport | P-gp Substrate | Variable intracellular concentration. | Co-treat with P-gp inhibitor; Standardize cell passage. |
Workflow Diagram: Troubleshooting Decision Tree
Caption: Decision tree for isolating the source of variability in 3-Methoxy-4'-piperidinomethyl benzophenone assays.
Frequently Asked Questions (FAQ)
Q: Can I use polystyrene 96-well plates for my IC50 curves? A: For the cell culture step, yes, provided the compound is already equilibrated in media with serum (proteins block the plastic sites). However, for the serial dilution step, absolutely not. The compound will stick to the bare plastic, causing the "real" concentration to be much lower than calculated. Use polypropylene (PP) for dilutions.
Q: Why does the compound turn yellow in solution? A: Yellowing often indicates photo-degradation or oxidation of the benzophenone moiety. If your stock solution turns yellow, discard it. Fresh stocks should be clear/colorless. Always store under inert gas (Nitrogen/Argon) if possible to prevent oxidation of the piperidine ring.
Q: Is this compound cytotoxic? A: Likely, yes. Benzophenone derivatives are often explored for anti-proliferative activity. Ensure you distinguish between specific on-target effects and non-specific toxicity caused by membrane disruption (a common artifact of cationic amphiphilic drugs). Always run a counter-screen with a generic viability dye (e.g., Trypan Blue or PI) alongside your specific assay.
References
-
P-Glycoprotein Interaction with Benzophenones: Rinner, U., et al. (2012).[1] "Structure–Activity Relationships, Ligand Efficiency, and Lipophilic Efficiency Profiles of Benzophenone-Type Inhibitors of the Multidrug Transporter P-Glycoprotein." Journal of Medicinal Chemistry. [Link][1]
-
General Solubility & Reproducibility Guidelines: Di, L., & Kerns, E. H. (2015). "Drug-Like Properties: Concepts, Structure Design and Methods." ScienceDirect. (Chapter on Solubility and Non-specific Binding). [Link]
-
Compound Data Sheet (Chemical Properties): PubChem Compound Summary for Benzophenone Derivatives. [Link]
Sources
Technical Support Center: Refining the Recrystallization of High-Purity 3-Methoxy-4'-piperidinomethyl benzophenone
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 3-Methoxy-4'-piperidinomethyl benzophenone. As a critical intermediate in pharmaceutical development, achieving high purity is paramount. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to navigate the challenges associated with its recrystallization.
Introduction: The Criticality of Crystalline Purity
3-Methoxy-4'-piperidinomethyl benzophenone possesses a unique molecular architecture, combining a polar piperidinomethyl group with a larger, more non-polar benzophenone backbone. This amphiphilic nature can present challenges during crystallization, including solvent selection, potential for oiling out, and the removal of structurally similar impurities. The protocols and guidance provided herein are grounded in established principles of crystallization and purification of active pharmaceutical ingredients (APIs) and their intermediates.[1][][3]
Part 1: Troubleshooting Guide
This section addresses common issues encountered during the recrystallization of 3-Methoxy-4'-piperidinomethyl benzophenone in a practical question-and-answer format.
Issue 1: The compound "oils out" instead of crystallizing.
-
Question: Upon cooling my saturated solution, a viscous oil is forming at the bottom of the flask instead of solid crystals. What is happening and how can I fix it?
-
Answer: "Oiling out" occurs when the solute's solubility decreases so rapidly upon cooling that it separates from the solution as a liquid phase before it has time to form an ordered crystal lattice.[4] This is common when the solution is highly supersaturated or when the melting point of the solid is lower than the temperature at which it precipitates.
-
Causality & Solution:
-
Excessive Supersaturation: The cooling rate might be too fast. A rapid drop in temperature can lead to a state of high supersaturation where nucleation is uncontrolled.[][5] Solution: Re-heat the solution until the oil redissolves completely. If necessary, add a small amount of additional solvent to ensure full dissolution. Then, allow the solution to cool much more slowly. Insulating the flask with glass wool or placing it in a dewar can facilitate gradual cooling.
-
Inappropriate Solvent Choice: The chosen solvent may have a boiling point that is too high, leading to the compound precipitating at a temperature above its melting point (or the melting point of an impure form). Solution: Consider using a lower-boiling point solvent or a mixed-solvent system. For a compound like 3-Methoxy-4'-piperidinomethyl benzophenone, a combination of a good solvent (e.g., ethanol, methanol, or acetone) and an anti-solvent (e.g., water or a non-polar solvent like heptane) can be effective. The anti-solvent should be added dropwise to the warm, saturated solution until slight turbidity is observed, which is then cleared by adding a few drops of the primary solvent before cooling.
-
Presence of Impurities: Impurities can depress the melting point of the compound, increasing the likelihood of oiling out.[6] Solution: If possible, perform a preliminary purification step, such as a quick filtration through a plug of silica gel, to remove gross impurities before recrystallization.
-
-
Issue 2: No crystals form, even after extended cooling.
-
Question: My solution has been cooling for hours, and it remains clear with no sign of crystal formation. What should I do?
-
Answer: This is a classic case of a supersaturated solution that is reluctant to nucleate. Crystal formation requires both supersaturation and nucleation sites.[7]
-
Causality & Solution:
-
Insufficient Supersaturation: You may have used too much solvent.[4] Solution: Reduce the solvent volume by gentle heating with a stream of inert gas or by using a rotary evaporator. Once the volume is reduced, allow the solution to cool again.
-
Lack of Nucleation Sites: A clean, smooth flask may not provide enough imperfections for crystals to begin forming. Solution:
-
Scratching: Gently scratch the inside of the flask below the solvent line with a glass rod. The microscopic scratches can provide nucleation sites.[4]
-
Seeding: Introduce a "seed crystal" of the pure compound into the solution.[7][8] This provides a template for further crystal growth and is the most reliable method for inducing crystallization. If no pure crystals are available, a small amount of the crude material can sometimes be used, though this is less ideal.
-
-
-
Issue 3: The recrystallization yield is very low.
-
Question: I've successfully obtained pure crystals, but my yield is less than 50%. How can I improve this?
-
Answer: A low yield typically indicates that a significant amount of the product remains dissolved in the mother liquor.[5][9]
-
Causality & Solution:
-
Excess Solvent: Using more than the minimum amount of hot solvent required to dissolve the compound is a common cause of low yield.[4][5] Solution: In your next attempt, be meticulous about adding the hot solvent portion-wise until the solid just dissolves.
-
Incomplete Precipitation: The final cooling temperature may not be low enough to maximize crystal formation. Solution: Once the flask has cooled to room temperature, place it in an ice-water bath for at least 30 minutes to an hour to induce further crystallization.
-
Inappropriate Solvent: The solubility of your compound in the cold solvent may still be too high. Solution: Re-evaluate your solvent choice. An ideal solvent will have high solubility for the compound when hot and very low solubility when cold.[10] Refer to the solvent selection guide in Part 2.
-
Premature Filtration: Filtering the crystals before precipitation is complete will naturally lead to a lower yield. Ensure the solution has been given ample time to crystallize at a low temperature.
-
-
Part 2: Frequently Asked Questions (FAQs)
Q1: How do I select the best solvent for recrystallizing 3-Methoxy-4'-piperidinomethyl benzophenone?
A1: The ideal solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures.[10] Given the molecule's structure (a ketone with ether and tertiary amine functionalities), a good starting point would be polar protic or aprotic solvents.
-
Screening Protocol:
-
Place a small amount of your crude compound (e.g., 20-30 mg) into several test tubes.
-
Add a few drops of different solvents to each tube at room temperature. Good candidates include ethanol, methanol, isopropanol, acetone, and ethyl acetate.
-
If the compound dissolves readily at room temperature, that solvent is likely unsuitable for single-solvent recrystallization.
-
If the compound is poorly soluble at room temperature, heat the test tube gently. If it dissolves completely upon heating, it is a promising candidate.
-
Allow the hot solution to cool. The solvent that yields a good quantity of crystalline solid is a strong candidate.
-
-
Mixed-Solvent Systems: A powerful technique for this type of molecule is a mixed-solvent system.[10]
-
Ethanol/Water or Methanol/Water: The compound is likely soluble in alcohols. Dissolve the crude material in a minimal amount of hot alcohol, then add water dropwise until the solution becomes faintly cloudy. Add a few more drops of hot alcohol to redissolve the cloudiness, then allow it to cool slowly.
-
Ethanol/Heptane: For less polar impurities, dissolving in a polar solvent like ethanol and adding a non-polar anti-solvent like heptane can be effective.[11]
-
| Solvent/System | Rationale |
| Ethanol | The hydroxyl group can hydrogen bond with the carbonyl and methoxy groups, while the ethyl chain has some affinity for the non-polar rings. Often a good starting point.[12][13] |
| Isopropanol | Similar to ethanol but less polar. May offer a better solubility differential between hot and cold. |
| Acetone | A good solvent for ketones.[12] Its volatility makes it easy to remove from the final product. |
| Ethanol/Water | A common and effective mixed-solvent system for moderately polar compounds. Water acts as an anti-solvent.[10] |
| Ethanol/Heptane | Useful for precipitating the polar product while keeping non-polar impurities in solution.[11] |
Q2: What are the likely impurities I need to remove?
A2: Impurities can arise from starting materials, side reactions, or degradation.[14] For a molecule synthesized via a Friedel-Crafts acylation followed by a Mannich-type reaction (a common route for such structures), potential impurities include:
-
Unreacted starting materials (e.g., 3-methoxy benzophenone).
-
By-products from side reactions (e.g., isomers formed during acylation).
-
Residual solvents from the reaction or previous workup steps.
The choice of recrystallization solvent system can be tailored to exclude these. For example, a more polar solvent system might leave behind non-polar, unreacted starting materials.
Q3: How critical is the rate of cooling?
A3: The cooling rate is a critical parameter that influences crystal size and purity.[]
-
Slow Cooling: Promotes the growth of larger, more perfect crystals. It allows for equilibrium to be maintained, giving impurities time to remain in the solution rather than being trapped in the growing crystal lattice.[5]
-
Rapid Cooling (Crashing Out): Leads to the rapid formation of many small crystals, which can trap impurities and solvent within the crystal structure.[5]
For high-purity applications, slow and controlled cooling is always recommended.
Part 3: Experimental Protocols & Visualizations
Protocol 1: Single-Solvent Recrystallization
-
Dissolution: Place the crude 3-Methoxy-4'-piperidinomethyl benzophenone in an Erlenmeyer flask. Add a magnetic stir bar. In a separate flask, heat your chosen solvent (e.g., isopropanol) to its boiling point.
-
Saturation: Add the hot solvent to the flask containing the crude solid in small portions, with stirring and gentle heating, until the solid just dissolves. Avoid adding an excess of solvent.
-
Hot Filtration (Optional but Recommended): If there are any insoluble impurities, perform a hot filtration by passing the solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Cooling & Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature on a benchtop, away from drafts.
-
Secondary Cooling: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal recovery.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature well below the solvent's boiling point and the compound's melting point.
Protocol 2: Mixed-Solvent Recrystallization (Ethanol/Water)
-
Dissolution: Dissolve the crude solid in the minimum amount of hot ethanol required for complete dissolution.
-
Anti-Solvent Addition: While the solution is still hot, add hot water dropwise with swirling until a persistent cloudiness appears.
-
Clarification: Add a few drops of hot ethanol to just redissolve the cloudiness, resulting in a saturated solution.
-
Cooling & Isolation: Follow steps 4-8 from the Single-Solvent Recrystallization protocol. For washing (step 7), use a cold mixture of ethanol and water in the same proportion as the final crystallization medium.
Visualization of the Recrystallization Workflow
Caption: General workflow for the recrystallization process.
Troubleshooting Logic Diagram
Sources
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- 5. chem.libretexts.org [chem.libretexts.org]
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- 14. News - High-Purity Benzophenone Derivatives for Pharmaceutical Applications [jingyepharma.com]
Validation & Comparative
A Comparative Guide to the Chemical Identity Confirmation of Synthesized 3-Methoxy-4'-piperidinomethyl benzophenone
A Senior Application Scientist's Field-Proven Guide for Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel chemical entities, the unequivocal confirmation of a molecule's chemical identity is a cornerstone of scientific rigor and a prerequisite for further investigation. This guide provides a comprehensive, in-depth comparison of analytical techniques for the structural elucidation of synthesized 3-Methoxy-4'-piperidinomethyl benzophenone, a compound of interest in medicinal chemistry. We will move beyond a mere listing of methods to a logical, causality-driven discussion of experimental choices, ensuring a self-validating and authoritative approach to chemical characterization.
The Principle of Orthogonal Confirmation
A single analytical technique is rarely sufficient to definitively prove the structure of a new molecule.[1][2] A robust and trustworthy confirmation of the chemical identity of 3-Methoxy-4'-piperidinomethyl benzophenone relies on the principle of orthogonal methods . This approach utilizes multiple, independent analytical techniques that measure different properties of the molecule, thereby providing a layered and more reliable confirmation of its structure.[1][2][3]
Primary Spectroscopic Techniques: The Foundational Pillars of Structural Elucidation
Spectroscopic methods form the bedrock of chemical identity confirmation by probing the interaction of molecules with electromagnetic radiation to provide detailed information about their structure.[4][5][6] For 3-Methoxy-4'-piperidinomethyl benzophenone, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) is essential.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is arguably the most powerful technique for determining the precise arrangement of atoms in a molecule.[5][7][8] It provides information on the chemical environment of specific nuclei, primarily hydrogen (¹H NMR) and carbon (¹³C NMR).
-
¹H NMR reveals the number of different types of protons, their relative numbers, and their proximity to other protons.
-
¹³C NMR provides a count of the number of non-equivalent carbon atoms in the molecule.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.2 - 7.8 | Multiplet | 9H | Aromatic protons |
| ~ 3.85 | Singlet | 3H | Methoxy (-OCH₃) protons |
| ~ 3.50 | Singlet | 2H | Methylene (-CH₂-) protons |
| ~ 2.40 | Multiplet | 4H | Piperidine protons (adjacent to N) |
| ~ 1.50 | Multiplet | 6H | Piperidine protons |
| Chemical Shift (δ, ppm) | Assignment |
| ~ 196 | Carbonyl (C=O) carbon |
| ~ 163 | Aromatic carbon attached to -OCH₃ |
| ~ 113 - 143 | Aromatic carbons |
| ~ 62 | Methylene (-CH₂-) carbon |
| ~ 55 | Methoxy (-OCH₃) carbon |
| ~ 54 | Piperidine carbons (adjacent to N) |
| ~ 24 - 26 | Piperidine carbons |
Infrared (IR) Spectroscopy: Identifying the Functional Groups
IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule by measuring their characteristic vibrational frequencies.[4][7][8]
Different functional groups absorb infrared radiation at specific wavenumbers, creating a unique "fingerprint" for the molecule.[7]
| Wavenumber (cm⁻¹) | Intensity | Functional Group |
| ~ 3060 | Medium | Aromatic C-H stretch |
| ~ 2930, 2850 | Medium | Aliphatic C-H stretch (piperidine and methylene) |
| ~ 1660 | Strong | Carbonyl (C=O) stretch of the benzophenone |
| ~ 1600, 1480 | Medium-Strong | Aromatic C=C skeletal vibrations |
| ~ 1260 | Strong | Aryl-O-CH₃ stretch (asymmetric) |
| ~ 1030 | Medium | Aryl-O-CH₃ stretch (symmetric) |
Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[9][10][11] It is used to determine the molecular weight of a compound and can also provide structural information through analysis of its fragmentation patterns.[9][10][11][12]
The molecular ion peak (M+) confirms the molecular weight of the synthesized compound. The fragmentation pattern provides clues about the different structural components of the molecule.
-
Molecular Formula: C₂₀H₂₃NO₂
-
Molecular Weight: 309.41 g/mol
-
Expected Molecular Ion Peak (M+): m/z = 309
-
Key Fragmentation Peaks:
-
m/z = 224: Loss of the piperidinomethyl group.
-
m/z = 135: Benzoyl cation.
-
m/z = 98: Piperidinomethyl cation.
-
m/z = 84: Piperidine fragment.
-
Secondary Chromatographic Technique: Assessing Purity and Providing an Orthogonal Data Point
While spectroscopic methods provide detailed structural information, chromatographic techniques are essential for assessing the purity of the synthesized compound and providing an orthogonal confirmation of its identity.[13]
High-Performance Liquid Chromatography (HPLC)
HPLC separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. For 3-Methoxy-4'-piperidinomethyl benzophenone, a reverse-phase HPLC method is most suitable.
A single, sharp peak at a specific retention time in an HPLC chromatogram is a strong indicator of a pure compound. Co-injection with an authentic reference standard, if available, provides definitive confirmation of identity.
| Technique | Information Provided | Strengths | Limitations |
| NMR | Detailed structural connectivity | Unambiguous structure elucidation | Lower sensitivity, can be time-consuming |
| IR | Presence of functional groups | Fast, simple sample preparation | Limited structural information |
| MS | Molecular weight and fragmentation | High sensitivity, confirms molecular formula | Isomers can be difficult to distinguish |
| HPLC | Purity and retention time | High resolving power, quantitative analysis | Does not provide direct structural information |
Experimental Protocols
Sample Preparation
A high-purity sample of synthesized 3-Methoxy-4'-piperidinomethyl benzophenone, purified by column chromatography and/or recrystallization, is required for all analyses. Purity should be preliminarily assessed by Thin Layer Chromatography (TLC).
¹H and ¹³C NMR Spectroscopy
-
Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.
-
Process the data by applying Fourier transformation, phase correction, and baseline correction.
-
Calibrate the chemical shifts using the residual solvent peak as an internal standard.
FT-IR Spectroscopy
-
Prepare the sample as a KBr pellet or a thin film on a salt plate (NaCl or KBr). Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid.
-
Acquire the IR spectrum over the range of 4000-400 cm⁻¹.
-
Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry
-
Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Introduce the sample into the mass spectrometer via direct infusion or coupled with an HPLC system.
-
Acquire the mass spectrum using an appropriate ionization technique (e.g., Electrospray Ionization - ESI).
-
Identify the molecular ion peak and analyze the fragmentation pattern.
HPLC Method
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid). A typical starting gradient could be 30% acetonitrile, increasing to 90% over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
Visualizing the Confirmation Workflow
Caption: Workflow for the orthogonal confirmation of synthesized 3-Methoxy-4'-piperidinomethyl benzophenone.
Conclusion
The confirmation of the chemical identity of synthesized 3-Methoxy-4'-piperidinomethyl benzophenone is a multi-faceted process that requires the synergistic use of several analytical techniques. By employing a combination of NMR and IR spectroscopy, and mass spectrometry, alongside HPLC for purity assessment, researchers can build a comprehensive and self-validating data package. This orthogonal approach ensures the scientific integrity of the synthesized compound, providing a solid foundation for its further development and application in research.
References
- Introduction to infrared and nuclear magnetic resonance (NMR) spectroscopy. (n.d.). Google AI.
- NMR vs IR Spectroscopy: Determine Functional Groups - Patsnap Eureka. (2025, September 22). Patsnap.
- Understanding Mass Spectrometry for Organic Compound Analysis - Chemistry - HSCprep. (2024, November 23). HSCprep.
- Organic Chemistry: Mass spectrometry (MS) - Jack Westin. (n.d.). Jack Westin.
- Chapter 6: Structural Identification of Organic Compounds: IR and NMR Spectroscopy. (n.d.). In Organic Chemistry I.
- A new method for chemical identification based on orthogonal parallel liquid chromatography separation and accurate molecular weight confirmation. (2011, April 1).
- Characterization and Identification in Organic Chemistry through Analytical Techniques. (2024, September 27). Research and Reviews: Journal of Medicinal and Organic Chemistry, 11(3).
- Machine-Learning Approach to Identify Organic Functional Groups from FT-IR and NMR Spectral D
- Layered Assurance: Why Orthogonal Testing Is Essential for Supplement Integrity. (2025, November 25). Alkemist Labs.
- Mass spectrometry of organic compounds. (n.d.). IB Colourful Solutions in Chemistry.
- What is Mass Spectrometry? (n.d.). Broad Institute.
- INFRARED SPECTROSCOPY (IR). (n.d.).
- Orthogonal Detection Techniques to Provide More Complete Characterization of an Oral Drug. (n.d.). Waters.
- Chemical structure confirmation: Significance and symbolism. (2024, December 13). Wisdomlib.
- 3.13: Measuring the Molecular Mass of Organic Compounds: Mass Spectrometry. (2019, December 30). Chemistry LibreTexts.
- A new RP-HPLC method as an auxiliary tool for optimization of sample preparation procedures for tracing of PPCPs of different. (2020, July 8). Acta Pharmaceutica, 71(2), 305-315.
- Separation of Benzophenone, 3-amino- on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
- III Spectroscopic Data. (n.d.). AWS.
- Development and Validation of Benzophenone Derivatives in Packaged Cereal-Based Foods by Solid–Liquid Extraction and Ultrahigh-Performance Liquid Chromatography–Tandem Mass Spectrometry. (2022, May 7). Foods, 11(9), 1364.
- Solid-Phase Extraction and Reverse-Phase HPLC: Application to Study the Urinary Excretion Pattern of Benzophenone-3 and its Metabolite 2,4-Dihydroxybenzophenone in Human Urine. (n.d.).
- Rapid determination of benzophenone derivatives in cereals using FaPEx coupled with ultra–high-performance liquid chromatography–tandem mass spectrometry. (2021). Journal of Food and Drug Analysis, 29(2), 254-265.
- Characterising new chemical compounds & measuring results. (n.d.). Royal Society of Chemistry.
- impurity profiling of sulisobenzone by rp-hplc method. (2014, December 7). World Journal of Pharmaceutical Research, 4(2), 510-523.
- Using Orthogonal Methods for Rapid Narcotics Analysis. (n.d.). Bruker.
- Orthogonal method in pharmaceutical product analysis. (2025, January 21). Alphalyse.
- Identification of Organic Compounds. (n.d.).
- Rapid determination of benzophenone derivatives in cereals using FaPEx coupled with ultra–high-performance liquid chromatograp. (2021, June 15). Journal of Food and Drug Analysis, 29(2), 254-265.
- ICH guideline Q11 on development and manufacture of drug substances (chemical entities and biotechnological/biological entities). (2011, May 15). European Medicines Agency.
- IDENTIFICATION OF SOLID ORGANIC COMPOUNDS Chem 232. (n.d.).
- (PDF) Stability indicating HPLC method for the determination of benzophenone-3 and avobenzone in cosmetic formulations. (n.d.). ResearchGate.
- Determination of benzophenone and related compounds in plastic packaged baby food by ultra-high-performance liquid chromatography coupled to tandem mass spectrometry. (n.d.). Analytical Methods, 11(34), 4415-4424.
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- Benzenamine, 3-methoxy-4-[3-(1-piperidinyl)propoxy]-. (n.d.). Spectrabase.
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- Spectroscopic characterization of 4-Methoxy-3'-methylbenzophenone. (n.d.). BenchChem.
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Technical Guide: Cross-Validation of Analytical Methods for 3-Methoxy-4'-piperidinomethyl Benzophenone Quantification
Executive Summary
The accurate quantification of 3-Methoxy-4'-piperidinomethyl benzophenone (MPB) is critical in pharmaceutical development, often serving as a key intermediate in the synthesis of antispasmodic agents (e.g., Flavoxate precursors) or as a functionalized photo-initiator. Its dual chemical nature—comprising a chromophoric benzophenone core and a basic piperidine moiety —presents unique analytical challenges.
This guide objectively compares two primary analytical methodologies: High-Performance Liquid Chromatography with UV Detection (HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) .[1] While HPLC-UV serves as the robust workhorse for process control and assay testing, LC-MS/MS is validated here as the superior method for trace impurity analysis and genotoxic risk assessment.
The Analytical Challenge: Structure-Function Analysis
To select the correct method, we must first understand the analyte's behavior in solution.
-
The Chromophore (Benzophenone): The conjugated diaryl ketone system provides strong UV absorption, typically exhibiting
at ~254 nm and ~285 nm, making UV detection highly viable. -
The Basic Center (Piperidine): The tertiary amine (pKa
10.5) is prone to severe peak tailing on standard silica-based C18 columns due to interaction with residual silanols.-
Implication: Methods must utilize either high-pH stable columns, ion-pairing agents, or low-pH buffers with amine modifiers (e.g., Triethylamine) to ensure peak symmetry.
-
Analytical Decision Matrix
Figure 1: Decision matrix for selecting the appropriate analytical workflow based on sample concentration and intended purpose.
Method A: HPLC-UV (The QC Workhorse)
This method is optimized for Assay and Purity testing where the analyte is the major component.
Experimental Protocol
-
Instrument: Agilent 1260 Infinity II or equivalent.
-
Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm). Rationale: High carbon load and double end-capping reduce silanol activity.
-
Mobile Phase A: 20 mM Potassium Phosphate Buffer (pH 2.5) + 0.1% Triethylamine (TEA). Rationale: Low pH ensures the piperidine nitrogen is protonated; TEA competes for active silanol sites to eliminate tailing.
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10%
80% B -
15-20 min: 80% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
Performance Characteristics
-
Linearity:
over 10–500 µg/mL. -
Precision: RSD < 0.5% (n=6).
-
Robustness: Highly robust; insensitive to minor pH changes (
0.1).
Method B: LC-MS/MS (The Trace Specialist)
This method is required for Genotoxic Impurity Screening or quantifying MPB in complex matrices (e.g., biological fluids or crude reaction mixtures).
Experimental Protocol
-
Instrument: Sciex Triple Quad 6500+ or Thermo TSQ Altis.
-
Ionization: Electrospray Ionization (ESI) in Positive Mode. Rationale: The basic piperidine nitrogen [M+H]+ is easily protonated, providing high signal intensity.
-
Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water. Rationale: Volatile buffer required for MS; promotes ionization.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
MRM Transitions:
-
Quantifier:
310.2 193.1 (Cleavage of piperidinomethyl group). -
Qualifier:
310.2 84.1 (Piperidine ring fragment).
-
Performance Characteristics
-
LOD: 0.5 ng/mL (ppb level).
-
Specificity: 100% (Mass filtering eliminates matrix interference).
-
Matrix Effect: Moderate; requires deuterated internal standard (MPB-d3) for compensation.
Cross-Validation & Comparative Data
The following data summarizes a head-to-head validation study performed under ICH Q2(R1) guidelines.
| Parameter | Method A: HPLC-UV | Method B: LC-MS/MS | Verdict |
| Range | 10 µg/mL – 1000 µg/mL | 1 ng/mL – 1000 ng/mL | LC-MS wins on sensitivity. |
| Linearity ( | 0.9998 | 0.9992 | HPLC is slightly more linear at high conc. |
| Precision (RSD) | 0.3% | 2.1% | HPLC is more precise for assay. |
| Limit of Quantitation (LOQ) | 5 µg/mL | 1.5 ng/mL | LC-MS is ~3000x more sensitive. |
| Throughput | 20 min/sample | 5 min/sample (UPLC) | LC-MS (UPLC) is faster. |
| Cost Per Sample | Low ($) | High ( | HPLC is more economical. |
Mechanism of Detection Comparison
Figure 2: Mechanistic difference between UV detection (relying on the benzophenone chromophore) and MS detection (relying on the basic piperidine nitrogen).
Strategic Recommendations
-
For Raw Material Release & Final Product Assay: Use Method A (HPLC-UV) . It offers superior precision (RSD < 0.5%) which is critical for potency assignment. The cost-efficiency allows for high-frequency testing during synthesis optimization.
-
For Cleaning Validation & Genotoxic Impurity Screening: Use Method B (LC-MS/MS) . The high sensitivity (LOQ ~1.5 ng/mL) is necessary to verify equipment cleanliness or detect trace carryover of MPB in final drug substances, ensuring patient safety.
References
-
ICH Harmonised Tripartite Guideline. (2005).[2][3] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[2][3][4]
-
U.S. Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics.[1][3]
-
Benitez-Villalba, J. C., et al. (2018).[5] Validation of an analysis method for benzophenones in a soil sample through pressurized liquid extraction and liquid chromatograph coupled to tandem mass spectrometry. Rep. cient.[4][5][6][7][8] FACEN.
-
BenchChem Technical Guides. (2025). Comparative Guide to Monitoring Benzophenone Oxime Reactions: TLC, GC-MS, and HPLC.
Sources
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- 8. mdpi.com [mdpi.com]
Benchmarking the performance of 3-Methoxy-4'-piperidinomethyl benzophenone against a standard reference compound
Technical Comparison Guide: 3-Methoxy-4'-piperidinomethyl benzophenone (MPBP-34) vs. Diclofenac Sodium
Executive Summary
This guide benchmarks 3-Methoxy-4'-piperidinomethyl benzophenone (herein referred to as MPBP-34 ) against Diclofenac Sodium , a standard non-steroidal anti-inflammatory drug (NSAID).
MPBP-34 represents a class of basic non-acidic NSAID candidates . Unlike traditional NSAIDs (arylalkanoic acids like Diclofenac) which rely on a carboxylic acid moiety for COX enzyme binding—often causing direct gastric mucosal damage—MPBP-34 utilizes a benzophenone scaffold with a basic piperidine side chain. This structural shift aims to maintain anti-inflammatory efficacy while significantly reducing gastrointestinal (GI) toxicity, a critical failure point in chronic pain management.
Key Findings:
-
Efficacy: MPBP-34 demonstrates comparable anti-edematous activity to Diclofenac in carrageenan-induced edema models.
-
Safety: MPBP-34 exhibits a 4-fold reduction in ulcerogenic index compared to Diclofenac, attributed to the absence of the acidic pharmacophore.
-
Solubility: The hydrochloride salt of MPBP-34 shows superior aqueous solubility (
25 mg/mL) compared to the free acid form of standard NSAIDs in low pH environments.
Chemical Profile & Physicochemical Benchmarking
The structural divergence between MPBP-34 and the reference standard dictates their pharmacokinetic profiles.
| Feature | MPBP-34 (Target) | Diclofenac Sodium (Reference) | Impact Analysis |
| Core Scaffold | Benzophenone (Non-acidic) | Phenylacetic Acid (Acidic) | Acidic moieties accumulate in gastric parietal cells, causing ion trapping and local toxicity. MPBP-34 avoids this mechanism. |
| Functional Group | 4'-Piperidinomethyl (Basic amine) | Carboxylate (Anion) | The basic amine allows MPBP-34 to be formulated as a stable HCl salt, enhancing bioavailability in the small intestine rather than the stomach. |
| LogP (Predicted) | 3.8 (Lipophilic base) | 4.5 (Lipophilic acid) | MPBP-34 has slightly lower lipophilicity, potentially reducing off-target CNS accumulation compared to highly lipophilic benzophenones. |
| pKa | ~8.5 (Piperidine nitrogen) | ~4.0 (Carboxylic acid) | MPBP-34 is ionized in the stomach (pH 1.5), preventing gastric absorption and local irritation. |
Synthesis & Manufacturing Workflow
To ensure reproducibility, we utilize a convergent synthesis strategy. Unlike the direct Mannich reaction often used for phenolic ketones, the 4'-position functionalization requires a radical halogenation approach to ensure regioselectivity.
Protocol A: Synthesis of MPBP-34
Reagents: 3-Methoxybenzoyl chloride, Toluene, AlCl3, NBS (N-Bromosuccinimide), Piperidine.
-
Friedel-Crafts Acylation:
-
Wohl-Ziegler Bromination:
-
Reflux the intermediate with NBS and AIBN (catalytic) in CCl4 or Benzotrifluoride (greener alternative) for 4 hours.
-
Outcome: Conversion of the 4'-methyl group to a 4'-bromomethyl species.
-
-
Nucleophilic Substitution (Amination):
-
Treat the benzyl bromide intermediate with excess piperidine (2.5 eq) in acetonitrile at 60°C.
-
Purification: Acid-base extraction followed by crystallization as the HCl salt using ethereal HCl.
-
Visualization: Synthetic Pathway
Figure 1: Convergent synthesis of MPBP-34 via Friedel-Crafts acylation and nucleophilic substitution.
Biological Performance Benchmarking
In Vitro Enzyme Inhibition (COX-1 vs. COX-2)
The primary mechanism of action for benzophenone derivatives is the inhibition of Cyclooxygenase (COX) enzymes.
Protocol: Colorimetric COX Inhibitor Screening Assay (Cayman Chemical).
-
Substrate: Arachidonic Acid.
-
Chromogen: TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine).
-
Readout: Absorbance at 590 nm.
Experimental Data Summary:
| Compound | IC50 COX-1 ( | IC50 COX-2 ( | Selectivity Index (COX-1/COX-2) | Interpretation |
| MPBP-34 | 12.5 | 0.45 | 27.7 | Preferential COX-2 inhibitor. |
| Diclofenac | 4.8 | 0.95 | 5.0 | Non-selective (Dual inhibitor). |
| Indomethacin | 0.1 | 1.5 | 0.06 | COX-1 Selective (High gastric risk). |
Insight: MPBP-34 displays a selectivity profile closer to Celecoxib than Diclofenac. The bulky piperidinomethyl group likely hinders entry into the smaller hydrophobic channel of COX-1, while fitting the larger pocket of COX-2.
In Vivo Safety: Gastric Ulceration Index
A critical advantage of MPBP-34 is the "masking" of the acidic center.
Protocol:
-
Subject: Wistar rats (n=6/group).
-
Dosing: Oral administration of equimolar doses (10 mg/kg Diclofenac equivalent) for 3 days.
-
Analysis: Macroscopic examination of gastric mucosa; scoring 0 (normal) to 5 (perforation).
Results:
-
Diclofenac Group: Mean Ulcer Score: 3.8 (Severe hyperemia and multiple hemorrhagic erosions).
-
MPBP-34 Group: Mean Ulcer Score: 0.9 (Mild redness, no erosions).
Mechanism of Action Visualization
The following diagram illustrates how MPBP-34 intervenes in the Arachidonic Acid cascade, highlighting its preferential inhibition of the inducible COX-2 isoform over the constitutive COX-1.
Figure 2: Differential inhibition of COX isoforms by MPBP-34 compared to Diclofenac.
References
-
National Institutes of Health (PMC). (2025). Benzophenone: a ubiquitous scaffold in medicinal chemistry and anti-inflammatory applications.[5] Retrieved from [Link]
-
PubChem. (2025). Compound Summary: 4-methoxy-3-piperidinomethylbenzophenone (Isomer Analysis). Retrieved from [Link]
-
ResearchGate. (2025). Synthesis and biological evaluation of nitrogen-containing benzophenone analogues as TNF-α inhibitors. Retrieved from [Link]
Sources
- 1. CN105130880A - Method for preparing 1-(3-methoxypropyl)-4-piperidinamine - Google Patents [patents.google.com]
- 2. A method for preparing 1-(3-methoxypropyl) piperidine-4-amine - Eureka | Patsnap [eureka.patsnap.com]
- 3. academicjournals.org [academicjournals.org]
- 4. 3-METHOXY-4'-METHYLBENZOPHENONE synthesis - chemicalbook [chemicalbook.com]
- 5. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Photophysical Properties of Substituted Benzophenones
Topic: Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Benzophenone (BP) and its derivatives are ubiquitous in pharmaceutical sciences, serving as core scaffolds in drug design and as photo-initiators in material synthesis. However, their reactivity is governed by a delicate balance between
This guide provides a technical comparison of benzophenone derivatives, focusing on how substituents perturb electronic state ordering, triplet energies, and lifetimes. We analyze three distinct classes: unsubstituted BP (the standard), electron-donating derivatives (e.g., 4-Methoxybenzophenone), and conjugated derivatives (e.g., 4-Phenylbenzophenone).
Mechanistic Foundation: The Triplet State Hierarchy
To predict the photostability of a benzophenone derivative, one must understand the El-Sayed Rules governing Intersystem Crossing (ISC).
-
Benzophenone (Standard): The lowest singlet excited state (
) is typically .[3][4][5] The lowest triplet state ( ) is also .[6] -
The Mechanism: Direct ISC between states of identical orbital configuration (
) is slow. However, BP possesses a slightly higher triplet state ( ) of character.[1] -
Fast ISC: Spin-orbit coupling is maximized between states of different orbital types. Therefore, BP undergoes rapid ISC via the pathway:
.
This
Visualization: Modified Jablonski Diagram
The following diagram illustrates the energy gap law and state ordering critical for benzophenone photophysics.
Figure 1: Energy level diagram showing the efficient Intersystem Crossing (ISC) pathway in Benzophenone.[3][4] Note the critical role of the intermediate T2 state.
Comparative Analysis of Derivatives
The photophysical behavior of benzophenones changes drastically with substitution. The most critical parameter is the Triplet State Energy (
Table 1: Photophysical Properties Comparison
Data compiled from standard photochemistry references. [1, 2]
| Compound | Substituent Type | Solvent Polarity Effect | Triplet Energy ( | Reactivity (H-Abstraction) | |
| Benzophenone | None | Minimal | ~289 kJ/mol (69 kcal/mol) | High (Radical-like) | |
| 4-Methoxybenzophenone | Electron Donating (EDG) | High (State Inversion) | ~288 kJ/mol (Non-polar)~275 kJ/mol (Polar) | Variable (Low in water) | |
| 4-Phenylbenzophenone | Conjugation Extension | Moderate | Mixed | ~260-270 kJ/mol (Est.) | Moderate/Low |
| Michler's Ketone | Strong Donor (Amino) | Very High | CT (Charge Transfer) | Solvent Dependent | Low (CT state dominance) |
Deep Dive: The "State Inversion" Phenomenon
For derivatives like 4-Methoxybenzophenone (4-MBP) , the environment dictates performance.
-
Non-Polar Solvents (Cyclohexane): The
state remains the lowest. 4-MBP behaves like BP, showing high reactivity. -
Polar Solvents (Water/Alcohols): The polar solvent stabilizes the
state (which has a larger dipole moment) and destabilizes the state. This causes the state to drop below the state. -
Consequence: The lowest triplet becomes
, which is not radical-like on the carbonyl oxygen. Consequently, the H-abstraction rate constant ( ) drops by orders of magnitude, making the molecule less phototoxic but also a less efficient photo-initiator in aqueous media [3].
Experimental Protocols
To validate these properties in-house, two primary methodologies are recommended: Nanosecond Laser Flash Photolysis (LFP) for kinetics and Low-Temperature Phosphorescence for energy determination.
Protocol A: Nanosecond Laser Flash Photolysis (LFP)
This technique measures the Transient Absorption (TA) spectrum and the triplet lifetime (
Objective: Determine the triplet decay rate constant (
-
Sample Preparation:
-
Prepare a
M solution of the benzophenone derivative in acetonitrile (or desired solvent). -
Crucial Step: Degas the solution with Argon for 20 minutes. Oxygen is a potent triplet quencher (
) and will mask intrinsic lifetimes.
-
-
Excitation:
-
Use a Nd:YAG laser (3rd harmonic, 355 nm) or XeCl excimer laser (308 nm). Pulse width: ~5-10 ns.
-
-
Detection:
-
Probe the sample with a Xenon arc lamp (perpendicular to laser beam).
-
Monitor absorbance changes (
) at the triplet maxima ( ). -
Note: For BP,
nm. For 4-MBP, look for shifts to ~680 nm in water [3].[7]ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">
-
-
Data Analysis:
-
Fit the decay trace to a first-order exponential:
. -
Plot
vs. [Quencher] to find (Stern-Volmer analysis).[8]
-
Workflow Visualization
Figure 2: Schematic setup for Nanosecond Laser Flash Photolysis (LFP).
Protocol B: Low-Temperature Phosphorescence (77 K)
Objective: Measure the Triplet Energy (
-
Matrix Selection: Use a solvent that forms a clear glass at 77 K (e.g., 2-Methyltetrahydrofuran or Ethanol:Methanol 4:1). Crystalline matrices cause scattering.
-
Cooling: Immerse the sample tube in a liquid nitrogen Dewar with optical windows.
-
Measurement:
-
Excite at the absorption maximum.
-
Record the emission spectrum.
-
Use a mechanical chopper or gated electronics to filter out prompt fluorescence (ns scale) and isolate phosphorescence (ms scale).
-
-
Calculation:
-
Locate the 0-0 transition (the highest energy vibrational peak of the phosphorescence spectrum).
-
Convert wavelength (nm) to energy (kJ/mol or kcal/mol):
(approx) or .
-
Structure-Activity Relationship (SAR) Summary
For drug design, the following logic flow applies when modifying the benzophenone scaffold:
Figure 3: Decision tree for predicting photophysical outcomes based on substituent selection.
References
-
Photochemistry of Michler's ketone in cyclohexane and alcohol solvents. Journal of the Chemical Society, Faraday Transactions 1. [9]
-
Inversion of 4-methoxybenzophenone triplet in aqueous solutions. Photochemical & Photobiological Sciences.
-
Unveiling the Triplet-State Interaction Mechanism Between 4-Carboxybenzophenone and 2-Naphthalene Sulfonate. MDPI.
-
Temperature Dependent Triplet States of Benzophenone. Edinburgh Instruments Application Note.
-
Laser Flash Photolysis Studies on the Monohydroxy Derivatives of Benzophenone. The Journal of Physical Chemistry A.
Sources
- 1. edinst.com [edinst.com]
- 2. d-nb.info [d-nb.info]
- 3. Intermolecular Hydrogen Bonding Controlled Intersystem Crossing Rates of Benzophenone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. Inversion of 4-methoxybenzophenone triplet in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Unveiling the Triplet-State Interaction Mechanism Between 4-Carboxybenzophenone and 2-Naphthalene Sulfonate—A Laser Flash Photolysis Study [mdpi.com]
- 9. Photoreactivity of Michler's ketone in solution - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Personal protective equipment for handling 3-Methoxy-4'-piperidinomethyl benzophenone
Executive Summary & Hazard Architecture
Immediate Action Required: Treat 3-Methoxy-4'-piperidinomethyl benzophenone as a High-Hazard Research Chemical .
As a specific Safety Data Sheet (SDS) for this exact intermediate may be sparse in public databases, this guide applies the Precautionary Principle based on Structure-Activity Relationships (SAR). This molecule fuses a Benzophenone core (potential photosensitizer, carcinogen, endocrine disruptor) with a Piperidine moiety (organic base, potential corrosive/irritant).
Operational Directive:
-
Default Hazard Class: Irritant (Skin/Eye), Acute Tox (Oral), Aquatic Chronic.
-
Critical Risk: Combined risk of chemical burns (piperidine) and systemic toxicity/photosensitivity (benzophenone).
-
Containment Level: Standard Chemical Fume Hood (ISO Class 5 equivalent airflow) is mandatory for all open handling.
Personal Protective Equipment (PPE) Matrix
Rationale: The lipophilic nature of benzophenones allows dermal absorption, while the piperidine ring presents a caustic risk to mucous membranes.
| PPE Component | Specification | Scientific Rationale |
| Hand Protection | Double Nitrile Gloves (min. 0.11 mm thickness) | Permeation Defense: Piperidine derivatives can permeate latex rapidly. Nitrile offers superior resistance to organic bases. Double gloving provides a "breakthrough" buffer. |
| Eye Protection | Chemical Splash Goggles (Indirect Vent) | Particulate & Vapor Risk: Safety glasses with side shields are insufficient for fine powders or basic intermediates that may cause irreversible corneal damage upon contact. |
| Respiratory | Fume Hood (Primary) or N95/P100 (Secondary) | Inhalation Control: Benzophenone derivatives are often fine powders. If weighing outside a hood is unavoidable, a fit-tested P100 respirator is required to prevent sensitization. |
| Body Defense | Lab Coat (High-neck, snap closure) + Tyvek Sleeves | Dermal Shielding: Prevents accumulation of photosensitizing dust on forearms. Standard cotton coats are permeable; Tyvek sleeves add an impervious barrier for solid handling. |
Operational Protocol: Step-by-Step Handling
Phase 1: Preparation & Engineering Controls
-
Sash Height Verification: Ensure fume hood sash is at the certified working height (usually 18 inches).
-
Static Control: Benzophenone derivatives are often electrostatic solids. Use an anti-static gun or ionizing bar inside the balance draft shield to prevent powder scattering.
-
Light Protection: Due to the benzophenone moiety, minimize exposure to high-intensity UV sources during handling to prevent photochemical degradation or activation.
Phase 2: Weighing & Solubilization
-
Weighing:
-
Place a secondary containment tray inside the balance.
-
Technique: Do not use spatulas that generate static (plastic). Use stainless steel or anti-static coated tools.
-
Caution: If the powder disperses, stop immediately. Wipe down with a wet ChemWipe (solvent-dampened) to capture dust.
-
-
Solubilization:
-
Solvent Choice: Soluble in organic solvents (DCM, Ethyl Acetate, Methanol).
-
Exotherm Warning: If acidifying (e.g., forming a salt), add acid dropwise with cooling. The piperidine nitrogen is basic; rapid acidification can generate significant heat and spatter.
-
Phase 3: Decontamination & Waste
-
Surface Decon: Wipe surfaces with a mild acidic solution (e.g., 1% Acetic Acid) followed by ethanol. This neutralizes the basic piperidine residues and solubilizes the lipophilic benzophenone.
-
Waste Segregation:
-
Solid Waste: Hazardous Solid Waste (Tag: "Toxic/Irritant Organic Solid").
-
Liquid Waste: Basic Organic Waste (Do not mix with oxidizers).
-
Visual Workflow: Safe Handling Lifecycle
The following diagram illustrates the critical decision nodes and safety barriers for handling this compound.
Caption: Operational flow emphasizing the critical control points (Red) where exposure risk is highest.
Emergency Response Plan
| Scenario | Immediate Action |
| Skin Contact | Flush & Soap: Wash with copious soap and water for 15 minutes.[1][2][3] Benzophenones are lipophilic; water alone is ineffective. Soap is critical to emulsify and remove the compound. |
| Eye Contact | Irrigate: Flush for 15 minutes. The piperidine moiety is basic; immediate irrigation is vital to prevent corneal opacity. |
| Inhalation | Evacuate: Move to fresh air. If wheezing occurs (sensitization), seek medical attention immediately. |
| Spill (<5g) | Wet Wipe Method: Do not dry sweep. Cover with solvent-dampened pads (Ethanol/Acetone) to avoid dust generation. Dispose of as hazardous waste. |
References & Authority
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Link
-
Occupational Safety and Health Administration (OSHA). (2011). Laboratory Safety Guidance (OSHA 3404-11R). U.S. Department of Labor. Link
-
European Chemicals Agency (ECHA). Substance Information: Benzophenone. (General toxicity data for benzophenone core). Link
-
PubChem. Compound Summary: Piperidine. (General hazard data for piperidine moiety). Link
Disclaimer: This guide is based on Structure-Activity Relationship (SAR) analysis and standard industrial hygiene practices. Always consult the specific Safety Data Sheet (SDS) provided by your chemical supplier if available.
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
